THK01
説明
3-hydroxy-K252c has been reported in Streptomyces with data available.
Structure
3D Structure
特性
分子式 |
C20H13N3O2 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
7-hydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaen-12-one |
InChI |
InChI=1S/C20H13N3O2/c24-9-5-6-14-11(7-9)16-17-12(8-21-20(17)25)15-10-3-1-2-4-13(10)22-18(15)19(16)23-14/h1-7,22-24H,8H2,(H,21,25) |
InChIキー |
GXZFDXZCJALHRF-UHFFFAOYSA-N |
正規SMILES |
C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=C(N5)C=CC(=C6)O |
製品の起源 |
United States |
Foundational & Exploratory
THK01: A Potent and Selective ROCK2 Inhibitor for Metastatic Breast Cancer
A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
THK01 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme implicated in the progression and metastasis of various cancers, including breast cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibitory effects on the ROCK2-STAT3 signaling pathway. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising anti-metastatic agent.
Introduction
Metastasis remains the primary cause of mortality in breast cancer patients. The dysregulation of cellular signaling pathways that control cell migration, invasion, and adhesion is a hallmark of metastatic progression. The Rho/ROCK signaling pathway has emerged as a critical regulator of these processes.[1][2] this compound is a novel small molecule inhibitor designed to selectively target ROCK2 over its isoform ROCK1, offering a more targeted therapeutic approach with a potentially improved safety profile. This document outlines the core mechanism of this compound and provides the technical details of its preclinical evaluation.
Core Mechanism of Action: Inhibition of the ROCK2-STAT3 Signaling Pathway
This compound exerts its anti-metastatic effects primarily through the potent and selective inhibition of ROCK2.[3] This inhibition disrupts a key signaling cascade that promotes cancer cell migration and invasion. The primary mechanism involves the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor known to be constitutively activated in many aggressive breast cancers.[3][4][5]
The proposed signaling pathway is as follows:
Quantitative Data
The potency and selectivity of this compound have been determined through in vitro kinase assays. Its effects on cancer cell functions were evaluated using cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| ROCK2 | 5.7[3] |
| ROCK1 | 923[3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity in MDA-MB-231 Breast Cancer Cells
| Assay | Concentration of this compound (µM) | Observation |
| Cell Migration | 1.25 - 10 | Dose-dependent suppression[3] |
| Cell Invasion | 1.25 - 10 | Dose-dependent suppression[3] |
| STAT3 Y705 Phosphorylation | 1.25 - 10 | Dose-dependent downregulation[3] |
| STAT3 S727 Phosphorylation | 1.25 - 10 | Slight upregulation[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro ROCK2 Kinase Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against ROCK2.
Materials:
-
Purified recombinant ROCK2 enzyme
-
S6Ktide (substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[6]
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Add 2.5 µL of the this compound dilutions to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.[7]
-
Add 10 µL of diluted ROCK2 enzyme (e.g., 1.2 ng/µL) to the wells containing this compound and the positive control wells. Add 10 µL of kinase buffer to the negative control wells.[7]
-
Pre-incubate the plate for 30 minutes at room temperature.[7]
-
Prepare a master mix containing ATP and S6Ktide in kinase buffer.
-
Initiate the kinase reaction by adding 12.5 µL of the master mix to all wells.[7]
-
Incubate the plate at 30°C for 45 minutes.[7]
-
Stop the reaction by adding 25 µL of ADP-Glo™ reagent to each well and incubate for 45 minutes at room temperature.[7]
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for another 45 minutes at room temperature.[7]
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on the migratory and invasive potential of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture MDA-MB-231 cells and serum-starve them for 24 hours before the assay.[8]
-
For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts remain uncoated.[9]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.[9]
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension (e.g., 1 x 10^5 cells) into the upper chamber of the Transwell inserts.[9]
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.[9]
-
After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.[9]
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde or methanol.[9]
-
Stain the cells with crystal violet.[9]
-
Count the number of stained cells in several random fields under a microscope to quantify cell migration/invasion.
Western Blotting for STAT3 Phosphorylation
This protocol is for detecting the levels of phosphorylated STAT3 (at Tyr705 and Ser727) and total STAT3 in MDA-MB-231 cells treated with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-phospho-STAT3 (Ser727), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate MDA-MB-231 cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
For total STAT3 and loading control, the membrane can be stripped and re-probed with the respective antibodies.
Conclusion
This compound is a potent and selective inhibitor of ROCK2 that demonstrates significant anti-metastatic properties in preclinical models of breast cancer. Its mechanism of action is centered on the disruption of the ROCK2-STAT3 signaling pathway, leading to a reduction in cancer cell migration and invasion. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the ROCK2 pathway in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Data from Inhibition of Rho-Associated Kinase Signaling Prevents Breast Cancer Metastasis to Human Bone - Cancer Research - Figshare [aacr.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT3 Signaling in Breast Cancer: Multicellular Actions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell migration and invasion assay [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
THK01: A Selective ROCK2 Inhibitor for Metastatic Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
THK01 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document provides a comprehensive technical overview of this compound, including its selectivity profile, mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective ROCK2 inhibition in oncology, particularly in the context of metastatic breast cancer.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. The two isoforms, ROCK1 and ROCK2, are implicated in various pathological processes, including cancer progression and metastasis. While both isoforms share a high degree of homology in their kinase domains, selective inhibition of ROCK2 has emerged as a promising therapeutic strategy to mitigate the metastatic potential of cancer cells with potentially fewer side effects than pan-ROCK inhibitors. This compound is an unglycosylated indolocarbazole that has been identified as a highly selective inhibitor of ROCK2.[1]
Selectivity Profile of this compound
This compound demonstrates significant selectivity for ROCK2 over ROCK1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, are summarized in the table below.
| Target Kinase | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| ROCK1 | 923 | >160-fold |
| ROCK2 | 5.7 | - |
| Table 1: In vitro inhibitory activity of this compound against ROCK1 and ROCK2.[1][2] |
Note: A comprehensive kinase selectivity profile of this compound against a broader panel of kinases is not publicly available at the time of this writing.
Mechanism of Action
This compound exerts its anti-metastatic effects by inhibiting the ROCK2-STAT3 signaling pathway.[1][2] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation through phosphorylation, promotes the expression of genes involved in cell survival, proliferation, and migration. ROCK2 can directly or indirectly lead to the phosphorylation and activation of STAT3. By selectively inhibiting ROCK2, this compound prevents the downstream activation of STAT3, thereby suppressing the expression of genes that drive cancer cell migration and invasion.[2]
References
The Role of THK01 in the ROCK2-STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the novel small molecule THK01 and its role as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). We will explore the intricate molecular interactions within the ROCK2-STAT3 signaling pathway and elucidate the mechanism by which this compound modulates this cascade. This document will detail the impact of this compound on downstream cellular processes, particularly its effects on STAT3 phosphorylation and its implications for cancer metastasis. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for key assays and visualizations of the signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction to the ROCK2-STAT3 Signaling Pathway
The Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are crucial downstream effectors of the small GTPase RhoA.[1] There are two highly homologous isoforms, ROCK1 and ROCK2, which regulate a multitude of cellular functions including cytoskeletal organization, cell adhesion, migration, and proliferation.[1][2] While both isoforms share a high degree of homology in their kinase domains, they exhibit distinct biological functions.[1][3]
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating the expression of genes involved in cell growth, differentiation, and survival.[4][5] The phosphorylation of STAT3 at specific tyrosine and serine residues is a critical step in its activation and subsequent translocation to the nucleus.[4]
Recent evidence has established a direct link between ROCK2 and STAT3, where ROCK2 activity is required for the optimal phosphorylation and activation of STAT3.[6][7] This ROCK2-STAT3 signaling axis has been implicated in the pathogenesis of various diseases, including autoimmune disorders and cancer.[6][8] In the context of cancer, this pathway is particularly relevant to tumor progression and metastasis.
This compound: A Potent and Selective ROCK2 Inhibitor
This compound is an unglycosylated indolocarbazole that has been identified as a potent and highly selective inhibitor of ROCK2.[8] Its selectivity for ROCK2 over ROCK1 is a key characteristic, offering the potential for targeted therapeutic intervention with a reduced risk of off-target effects associated with pan-ROCK inhibitors.[8][9]
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified in various preclinical studies. The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | This compound Value | Target | Cell Line | Reference |
| IC50 | 5.7 nM | ROCK2 | - | [10] |
| IC50 | 923 nM | ROCK1 | - | [10] |
| Effect on STAT3 Y705 Phosphorylation | Dose-dependent down-regulation (1.25-10 µM) | p-STAT3 (Tyr705) | MDA-MB-231 | [10] |
| Effect on STAT3 S727 Phosphorylation | Slight up-regulation (1.25-10 µM) | p-STAT3 (Ser727) | MDA-MB-231 | [10] |
| Effect on Cell Migration and Invasion | Dose-dependent suppression (1.25-10 µM) | - | MDA-MB-231 | [10] |
Mechanism of Action: this compound Modulates the ROCK2-STAT3 Pathway
This compound exerts its biological effects by directly binding to and inhibiting the kinase activity of ROCK2.[8] This inhibition disrupts the downstream signaling cascade that leads to STAT3 activation.
Signaling Pathway Diagram
The following diagram illustrates the ROCK2-STAT3 signaling pathway and the point of intervention by this compound.
Caption: The ROCK2-STAT3 signaling pathway and the inhibitory action of this compound.
Impact on STAT3 Phosphorylation
The inhibition of ROCK2 by this compound leads to a significant, dose-dependent reduction in the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue in breast cancer cells.[10] This specific phosphorylation event is crucial for the dimerization, nuclear translocation, and DNA binding of STAT3, and is therefore essential for its function as a transcription factor. Interestingly, this compound has been observed to slightly increase the phosphorylation of STAT3 at serine 727 (S727), a modification that can have distinct effects on STAT3 activity.[10] This differential regulation of STAT3 phosphorylation sites highlights the complexity of the signaling network and warrants further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the ROCK2-STAT3 signaling pathway.
ROCK Kinase Activity Assay
This protocol is adapted from commercially available luminescent kinase assays designed to measure the activity of ROCK2 and the inhibitory potential of compounds like this compound.[11][12]
Objective: To determine the IC50 of this compound for ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
Substrate (e.g., S6K substrate)[12]
-
ATP
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in 5% DMSO.
-
In a 384-well plate, add 1 µl of the this compound dilution or 5% DMSO (vehicle control).
-
Add 2 µl of ROCK2 enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for STAT3 and Phospho-STAT3
This protocol outlines the procedure for detecting total STAT3 and phosphorylated STAT3 (p-STAT3) in cell lysates following treatment with this compound.[13][14][15]
Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Y705 and S727.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Y705), anti-p-STAT3 (S727), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MDA-MB-231 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) or vehicle (DMSO) for 24 hours.[10]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3 Y705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 and the loading control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
This compound has emerged as a promising preclinical candidate that selectively targets ROCK2, a key regulator of the pro-metastatic STAT3 signaling pathway. Its ability to potently and selectively inhibit ROCK2, leading to a down-regulation of STAT3 Y705 phosphorylation, underscores its therapeutic potential in diseases driven by this pathway, such as breast cancer.[8][10] The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this compound and the broader field of ROCK2-STAT3 signaling. Future studies should continue to explore the nuanced effects of this compound on different STAT3 phosphorylation sites and expand upon its in vivo efficacy and safety profile to pave the way for potential clinical applications.
References
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT1 and STAT3 phosphorylation by porins are independent of JAKs but are dependent on MAPK pathway and plays a role in U937 cells production of interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RACK1 enhances STAT3 stability and promotes T follicular helper cell development and function during blood-stage Plasmodium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK2, but not ROCK1 interacts with phosphorylated STAT3 and co-occupies TH17/TFH gene promoters in TH17-activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ROCK2 Kinase Enzyme System Application Note [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective ROCK2 Inhibitor THK01: A Promising Agent in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate signaling networks that govern cancer cell migration and invasion are therefore critical areas of investigation for the development of novel anti-cancer therapeutics. One such pathway that has garnered significant attention is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling cascade. Upregulation of the ROCK pathway is frequently observed in various malignancies and is correlated with increased tumor progression and metastasis. THK01, a novel unglycosylated indolocarbazole, has emerged as a potent and highly selective inhibitor of ROCK2, demonstrating significant anti-metastatic potential in preclinical models of breast cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research into its applications in oncology.
Mechanism of Action: Targeting the ROCK2-STAT3 Signaling Axis
This compound exerts its anti-metastatic effects through the selective inhibition of ROCK2, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. This compound exhibits high selectivity for ROCK2 over the ROCK1 isoform, which is advantageous as it may mitigate potential side effects associated with non-selective ROCK inhibition.[1][2][3]
The downstream signaling cascade affected by this compound involves the Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] STAT3 is a transcription factor that, upon activation through phosphorylation at tyrosine 705 (Y705), promotes the expression of genes involved in cell survival, proliferation, and invasion. In breast cancer, the ROCK2-STAT3 signaling pathway is implicated in promoting metastasis.[1][3] this compound has been shown to suppress the phosphorylation of STAT3 at Y705, thereby inhibiting its activation and downstream pro-metastatic gene expression.[1][3]
References
The Therapeutic Potential of THK01 in Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic breast cancer remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. THK01, a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a promising agent in preclinical breast cancer models. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its anti-cancer properties. Quantitative data from key in vitro and in vivo studies are summarized, and the underlying signaling pathways are visually represented to facilitate a comprehensive understanding of this compound's role in combating breast cancer metastasis.
Introduction
Breast cancer metastasis is a complex process involving the detachment of cancer cells from the primary tumor, their invasion into the surrounding tissue, intravasation into the circulatory system, and subsequent extravasation and colonization at distant sites. The Rho-associated coiled-coil containing protein kinases (ROCKs) are key regulators of the actin cytoskeleton and have been implicated in promoting cancer cell migration and invasion. This compound is an unglycosylated indolocarbazole that has been identified as a potent and isoform-selective inhibitor of ROCK2.[1][2][3] This selectivity is a key attribute, as it may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-ROCK inhibitors.
This document details the preclinical evaluation of this compound in breast cancer models, providing a comprehensive resource for researchers and drug development professionals interested in this novel therapeutic candidate.
Mechanism of Action: Targeting the ROCK2-STAT3 Signaling Axis
This compound exerts its anti-metastatic effects in breast cancer by inhibiting the ROCK2-STAT3 signaling pathway.[1][2][3] ROCK2, a serine/threonine kinase, is a downstream effector of the small GTPase RhoA. Upon activation, ROCK2 phosphorylates and activates numerous substrates that regulate actin-myosin contractility, cell adhesion, and motility.
One of the critical downstream targets of ROCK2 in the context of breast cancer metastasis is the Signal Transducer and Activator of Transcription 3 (STAT3). This compound has been shown to suppress the phosphorylation of STAT3 at the tyrosine 705 residue (STAT3Y705) in breast cancer cells.[1][2] This inhibition of STAT3 activation is a key event in the anti-metastatic activity of this compound.
The proposed signaling cascade is as follows:
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| ROCK1 | 923 | >160-fold |
| ROCK2 | 5.7 |
Data sourced from MedChemExpress and supported by multiple research articles.
Table 2: In Vitro Anti-Metastatic Effects of this compound on MDA-MB-231 Cells
| Assay | This compound Concentration (µM) | Duration (hours) | Observed Effect |
| Migration Assay | 1.25 - 10 | 48 | Dose-dependent suppression of cell migration |
| Invasion Assay | 1.25 - 10 | 48 | Dose-dependent suppression of cell invasion |
| Western Blot | 5 | 24 | Down-regulation of p-STAT3Y705 |
Data sourced from MedChemExpress.
Table 3: In Vivo Anti-Metastatic Efficacy of this compound
| Animal Model | Cell Line | Treatment | Route of Administration | Outcome |
| Female BALB/c nude mice | MDA-MB-231 | 15 mg/kg this compound | Intravenous (i.v.) | Reduced pulmonary metastasis with negligible toxicity |
Data sourced from MedChemExpress.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the therapeutic potential of this compound.
In Vitro Kinase Assay
A standard in vitro kinase assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.
Cell Culture
The human breast cancer cell line MDA-MB-231 is used for in vitro experiments. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Wound Healing (Migration) Assay
-
Cell Seeding: MDA-MB-231 cells are seeded into 6-well plates and grown to confluence.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh serum-free medium containing various concentrations of this compound (1.25, 2.5, 5, and 10 µM) or vehicle control (DMSO) is added.
-
Imaging: Images of the scratch are captured at 0 and 48 hours using a phase-contrast microscope.
-
Analysis: The width of the scratch is measured, and the migration rate is calculated as the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel and allowed to solidify.
-
Cell Seeding: MDA-MB-231 cells, pre-treated with this compound (1.25, 2.5, 5, and 10 µM) or vehicle control for 24 hours, are seeded into the upper chambers in serum-free medium.
-
Chemoattractant: The lower chambers are filled with DMEM containing 10% FBS as a chemoattractant.
-
Incubation: The plates are incubated for 48 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted in several random fields under a microscope.
Western Blot Analysis
-
Cell Lysis: MDA-MB-231 cells are treated with 5 µM this compound or vehicle control for 24 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Pulmonary Metastasis Model
Conclusion and Future Directions
The preclinical data presented in this technical guide strongly support the therapeutic potential of this compound as a novel anti-metastatic agent for breast cancer. Its high potency and selectivity for ROCK2, coupled with its demonstrated efficacy in inhibiting the ROCK2-STAT3 signaling pathway, make it a compelling candidate for further development.
Future studies should focus on:
-
A more comprehensive in vivo characterization, including pharmacokinetic and pharmacodynamic studies.
-
Evaluation of this compound in combination with standard-of-care chemotherapies and targeted agents.
-
Investigation of this compound's efficacy in other breast cancer subtypes and patient-derived xenograft (PDX) models.
-
Elucidation of potential resistance mechanisms to this compound therapy.
The continued exploration of this compound and other selective ROCK2 inhibitors holds significant promise for improving the outcomes of patients with metastatic breast cancer.
References
The Potent and Selective ROCK2 Inhibitor THK01: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
THK01 is a novel, unglycosylated indolocarbazole that has emerged as a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Preclinical studies have demonstrated its significant anti-metastatic properties, particularly in breast cancer models, through the targeted inhibition of the ROCK2-STAT3 signaling pathway. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, presenting key preclinical data, detailed experimental methodologies, and a visual representation of its mechanism of action. While substantial pharmacodynamic data is available, it is important to note that detailed quantitative pharmacokinetic parameters for this compound are not yet publicly available.
Introduction
Metastasis remains a primary challenge in the clinical management of cancer, driving the search for novel therapeutic agents that can effectively inhibit the spread of tumor cells. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have been identified as key regulators of cellular processes critical for cancer progression, including cell migration, invasion, and cytoskeletal dynamics. This compound, an unglycosylated indolocarbazole, has been identified as a potent and selective inhibitor of ROCK2, showing promise as a therapeutic candidate for metastatic breast cancer. This document serves as a technical guide to the preclinical data available for this compound, with a focus on its pharmacodynamic profile and the experimental methods used for its evaluation.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, highlighting its potency, selectivity, and cellular effects.
Kinase Inhibitory Activity
This compound exhibits potent and highly selective inhibitory activity against ROCK2. The half-maximal inhibitory concentrations (IC50) for this compound against ROCK1 and ROCK2 are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| ROCK1 | 923 | >160-fold |
| ROCK2 | 5.7 |
Table 1: Kinase Inhibitory Activity of this compound
In Vitro Cellular Activity
The anti-metastatic potential of this compound has been evaluated in human breast cancer cell lines, specifically MDA-MB-231 cells, which are known for their invasive properties.
| Cell Line | Assay | Effect | Concentration |
| MDA-MB-231 | Migration | Dose-dependent suppression | 1.25-10 µM |
| MDA-MB-231 | Invasion | Dose-dependent suppression | 1.25-10 µM |
| MDA-MB-231 | STAT3 Phosphorylation (Y705) | Dose-dependent down-regulation | 1.25-10 µM |
Table 2: In Vitro Cellular Effects of this compound
In Vivo Efficacy
The anti-metastatic efficacy of this compound has been demonstrated in a preclinical animal model of breast cancer metastasis.
| Animal Model | Cell Line | Treatment | Outcome |
| Female BALB/c nude mice | MDA-MB-231 (tail vein injection) | 15 mg/kg this compound (intravenous) | Significant reduction in pulmonary metastasis |
Table 3: In Vivo Anti-metastatic Efficacy of this compound
Mechanism of Action: The ROCK2-STAT3 Signaling Pathway
This compound exerts its anti-metastatic effects by inhibiting the ROCK2-STAT3 signaling pathway. ROCK2 directly interacts with and phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (Y705). This phosphorylation event is crucial for the activation and nuclear translocation of STAT3, where it promotes the transcription of genes involved in cell migration and invasion. By selectively inhibiting ROCK2, this compound prevents the phosphorylation of STAT3, thereby suppressing the downstream signaling cascade that drives metastasis.
Pharmacokinetics
As of the date of this document, detailed quantitative pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been published in the peer-reviewed literature. Preclinical in vivo studies have utilized intravenous administration, suggesting direct entry into the systemic circulation, but parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F) remain to be determined. Further studies are required to fully elucidate the pharmacokinetic profile of this compound.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Assays
-
Objective: To determine the IC50 values of this compound against ROCK1 and ROCK2.
-
Methodology: A radiometric or luminescence-based kinase assay is typically used. Recombinant human ROCK1 and ROCK2 enzymes are incubated with a specific substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.
-
Objective: To assess the effect of this compound on the migratory and invasive capacity of breast cancer cells.
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Migration Assay (Transwell Assay):
-
MDA-MB-231 cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
The lower chamber contains a chemoattractant (e.g., fetal bovine serum).
-
Cells are treated with various concentrations of this compound.
-
After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and quantified by counting under a microscope.
-
-
Invasion Assay (Matrigel Invasion Assay):
-
The protocol is similar to the migration assay, but the Transwell membrane is pre-coated with a layer of Matrigel, which serves as an artificial extracellular matrix.
-
The ability of cells to invade through the Matrigel is quantified.
-
-
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
-
Methodology:
-
MDA-MB-231 cells are treated with different concentrations of this compound for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified to determine the relative levels of phosphorylated STAT3.
-
In Vivo Efficacy Study
-
Objective: To evaluate the anti-metastatic effect of this compound in an animal model.
-
Animal Model: Female BALB/c nude mice.
-
Methodology:
-
MDA-MB-231 cells, often engineered to express a reporter gene like luciferase for in vivo imaging, are injected into the tail vein of the mice to establish an experimental lung metastasis model.
-
Mice are treated with this compound (e.g., 15 mg/kg, intravenously) or a vehicle control.
-
Metastatic tumor burden in the lungs is monitored over time using in vivo imaging systems (e.g., IVIS).
-
At the end of the study, mice are euthanized, and lungs are harvested for histological analysis to confirm and quantify the presence of metastatic nodules.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of metastatic breast cancer. Its high potency and selectivity for ROCK2, coupled with its demonstrated efficacy in inhibiting cancer cell migration, invasion, and in vivo metastasis, underscore its therapeutic potential. The elucidation of its mechanism of action through the inhibition of the ROCK2-STAT3 signaling pathway provides a strong rationale for its further development. However, a critical next step will be the comprehensive characterization of its pharmacokinetic properties to inform dosing strategies and to fully assess its drug-like properties for clinical translation.
Unveiling THK01: A Potent and Selective ROCK2 Inhibitor for Metastatic Breast Cancer
A Technical Guide to the Initial Studies and Discovery of a Novel Anti-Metastatic Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research and discovery of THK01, a novel and potent ROCK2 inhibitor. This compound, an unglycosylated indolocarbazole, has demonstrated significant promise in preclinical studies as a therapeutic agent for metastatic breast cancer. This document details the quantitative data from initial in vitro and in vivo experiments, outlines the experimental protocols employed, and visualizes the key signaling pathways and discovery workflow.
Executive Summary
Metastatic breast cancer remains a significant clinical challenge with a high mortality rate, underscoring the urgent need for effective therapeutic strategies. The Rho-associated coiled-coil kinase (ROCK) has emerged as a promising target for anti-metastatic therapies due to its critical role in cell migration and invasion. Initial research has identified this compound as a highly potent and selective inhibitor of the ROCK2 isoform. In preclinical models of breast cancer, this compound has been shown to effectively suppress metastasis with no apparent toxicity. Mechanistic studies have revealed that the anti-metastatic effects of this compound are mediated through the inhibition of the ROCK2-STAT3 signaling pathway. This guide synthesizes the initial findings that position this compound as a strong candidate for further drug development.
Quantitative Data Summary
The initial characterization of this compound involved a series of in vitro and in vivo assays to determine its potency, selectivity, and anti-metastatic efficacy. The key quantitative findings are summarized below for clear comparison.
| Parameter | Assay | Result | Reference |
| ROCK2 Inhibition | ADP-Glo Kinase Assay | IC50: 5.7 nM | [1] |
| ROCK1 Inhibition | ADP-Glo Kinase Assay | IC50: 923 nM | [1] |
| Selectivity | IC50 Ratio (ROCK1/ROCK2) | >100-fold | |
| In Vitro Cell Migration | Transwell Assay (MDA-MB-231 cells) | Dose-dependent suppression (1.25-10 µM) | [1] |
| In Vitro Cell Invasion | Transwell Assay (MDA-MB-231 cells) | Dose-dependent suppression (1.25-10 µM) | [1] |
| STAT3 Phosphorylation | Western Blot (MDA-MB-231 cells) | Dose-dependent downregulation of p-STAT3Y705 (1.25-10 µM) | [1] |
| In Vivo Efficacy | Lung Metastasis Mouse Model | Reduced pulmonary metastasis | [1] |
| In Vivo Dosing | Intravenous (i.v.) | 15 mg/kg | [1] |
| In Vivo Toxicity | Mouse Model | Negligible toxicity observed | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the initial studies of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The inhibitory activity of this compound against ROCK1 and ROCK2 was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP formation from a kinase reaction.
Protocol:
-
Reaction Setup: A reaction mixture was prepared containing ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., S6K synthetic peptide), and ATP in a kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[2]
-
Compound Addition: this compound was added to the reaction mixture at varying concentrations. A DMSO control was included.
-
Incubation: The reaction was incubated at room temperature for 60 minutes.[2]
-
ATP Depletion: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. The mixture was incubated for 40 minutes at room temperature.[2]
-
ADP to ATP Conversion: Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via luciferase. The mixture was incubated for 30 minutes at room temperature.[2]
-
Signal Detection: Luminescence was measured using a plate-reading luminometer. The IC50 values were calculated from the dose-response curves.
Cell Culture
The human breast cancer cell line MDA-MB-231, known for its high metastatic potential, was used for the in vitro cell-based assays.
Protocol:
-
Cell Maintenance: MDA-MB-231 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: Cells were passaged upon reaching 70-80% confluency.[4]
Cell Migration and Invasion Assays (Transwell Assay)
The effect of this compound on the migratory and invasive capabilities of MDA-MB-231 cells was assessed using a Transwell chamber system.
Protocol:
-
Chamber Preparation: For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) was coated with Matrigel and dried. For the migration assay, the chamber was left uncoated.[5]
-
Cell Seeding: MDA-MB-231 cells, pre-treated with various concentrations of this compound (1.25-10 µM) or vehicle control for 48 hours, were suspended in serum-free media and seeded into the upper chamber.[1]
-
Chemoattractant: The lower chamber was filled with media containing 10% FBS as a chemoattractant.[5]
-
Incubation: The plates were incubated for a specified period (e.g., 24 hours) to allow for cell migration or invasion.[5]
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab.[5]
-
Staining and Quantification: Cells that had migrated or invaded to the lower surface of the membrane were fixed with methanol and stained with crystal violet. The number of stained cells was counted under a microscope in several random fields to quantify migration and invasion.[5]
Western Blot Analysis for STAT3 Phosphorylation
To investigate the mechanism of action of this compound, its effect on the phosphorylation of STAT3 was analyzed by Western blot.
Protocol:
-
Cell Treatment: MDA-MB-231 cells were treated with this compound (1.25-10 µM) or vehicle control for 24 hours.[1]
-
Lysis: Cells were lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: The membrane was blocked with 5% BSA in TBST to prevent non-specific antibody binding. The membrane was then incubated overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.[6][7]
-
Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]
In Vivo Lung Metastasis Model
An in vivo mouse model was utilized to evaluate the anti-metastatic efficacy of this compound.
Protocol:
-
Animal Model: Female BALB/c nude mice were used for the study.[1]
-
Tumor Cell Inoculation: MDA-MB-231 cells were injected into the tail vein of the mice to establish a lung metastasis model.[8][9]
-
Treatment: Following tumor cell injection, mice were treated with this compound (15 mg/kg, i.v.) or a vehicle control.[1]
-
Monitoring: The development of lung metastases was monitored over a period of several weeks. Animal body weight and general health were also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and the lungs were harvested. The number and size of metastatic nodules on the lung surface were counted. Tissues were also processed for histological analysis to confirm the presence of metastases.[9]
Visualizations
The following diagrams illustrate the key pathways and workflows in the discovery and initial study of this compound.
This compound Mechanism of Action: ROCK2-STAT3 Signaling Pathway
Caption: this compound inhibits ROCK2, preventing STAT3 phosphorylation and suppressing cancer cell metastasis.
Experimental Workflow for this compound In Vitro Evaluation
Caption: Workflow for assessing this compound's in vitro potency, efficacy, and mechanism of action.
Logical Relationship in this compound Discovery
Caption: Logical progression from clinical need to the identification of this compound as a drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 8. Monitoring Breast Tumor Lung Metastasis by U-SPECT-II/CT with an Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 [thno.org]
- 9. Lung metastasis assays [bio-protocol.org]
The Landscape of THK01 and its Analogs: A Technical Review for Drug Development Professionals
An in-depth analysis of the potent and selective ROCK2 inhibitor THK01 and its structurally related analogs, detailing their synthesis, biological activity, and therapeutic potential.
This technical guide provides a comprehensive overview of the existing literature on this compound, a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), and its analogous chemical structures. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this area.
Introduction to this compound: A Promising Therapeutic Target
This compound has emerged as a significant molecule in the field of kinase inhibitors due to its high potency and selectivity for ROCK2 over ROCK1. The initial discovery of this compound revealed its impressive inhibitory profile, with an IC50 value of 5.7 nM for ROCK2, compared to 923 nM for ROCK1. This selectivity is a critical attribute, as the two ROCK isoforms, while structurally similar, are understood to have distinct physiological roles. The targeted inhibition of ROCK2 is believed to offer a more favorable therapeutic window with potentially fewer side effects.
The primary mechanism of action of this compound involves the modulation of the ROCK2-STAT3 signaling pathway. By inhibiting ROCK2, this compound effectively suppresses the phosphorylation of STAT3, a key transcription factor implicated in tumor progression and metastasis. This targeted action has positioned this compound as a promising candidate for anti-cancer therapies, particularly in the context of breast cancer metastasis.
Quantitative Analysis of this compound and Structurally Related Analogs
To facilitate a comparative analysis of this compound and its potential analogs, the following tables summarize the available quantitative data from the literature. Due to the limited public information on direct analogs of this compound, this review includes data on structurally related compounds possessing a tetrahydroquinoline or tetrahydroisoquinoline core, which are also known to inhibit ROCK2.
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) | Cell-Based Assay Data | Reference |
| This compound | ROCK2 | 5.7 | ~162-fold | Suppresses migration and invasion of MDA-MB-231 cells (1.25-10 µM) | [1] |
| This compound | ROCK1 | 923 | - | - | [1] |
| Compound 77 | ROCK2 | < 1 | - | IC50 = 25 nM (phosphorylation assay) | [1] |
| SR7043 (78) | ROCK2 | < 1 | >10-fold | - | [1] |
| SR7043 (78) | ROCK1 | 10 | - | - | [1] |
| DC24 | ROCK2 | 124 | ~51-fold | - | [2] |
| DC24 | ROCK1 | 6354 | - | - | [2] |
| DC01 | ROCK2 | 1015 | ~0.74-fold | - | [2] |
| DC01 | ROCK1 | 754 | - | - | [2] |
Table 1: In Vitro Inhibitory Activity of this compound and Structurally Related ROCK2 Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and selectivity of this compound and selected tetrahydroisoquinoline-based ROCK2 inhibitors.
Key Experimental Methodologies
A thorough understanding of the experimental procedures used to characterize this compound and its analogs is crucial for the replication and extension of these findings. This section details the protocols for the primary assays cited in the literature.
ROCK1 and ROCK2 Inhibition Assay
The inhibitory activity of compounds against ROCK1 and ROCK2 is typically determined using an in vitro kinase assay.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme. The amount of phosphorylation is quantified, often using a luminescence-based method that detects the amount of ATP consumed.
Protocol:
-
Reagents: Recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., S6K substrate peptide), ATP, and kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. The ROCK enzyme is added to each well. c. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. d. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as ADP-Glo™. f. Luminescence is read using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for STAT3 Phosphorylation
To assess the downstream effects of ROCK2 inhibition, the phosphorylation status of STAT3 is often examined using Western blotting.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., MDA-MB-231 breast cancer cells) are cultured and treated with various concentrations of the test compound for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the p-STAT3 band is normalized to the total STAT3 band to determine the extent of phosphorylation inhibition.
Cell Migration and Invasion Assays (Transwell Assay)
The effect of compounds on cancer cell motility is evaluated using Transwell migration and invasion assays.
Principle: These assays measure the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer (invasion) towards a chemoattractant.
Protocol:
-
Cell Preparation: Cells are serum-starved prior to the assay.
-
Assay Setup: a. Migration Assay: The upper chamber of a Transwell insert is seeded with cells in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). b. Invasion Assay: The Transwell insert is first coated with an ECM gel (e.g., Matrigel). Cells are then seeded in the upper chamber in a serum-free medium, with a chemoattractant in the lower chamber.
-
Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Quantification: a. Non-migrated/invaded cells on the upper surface of the membrane are removed. b. The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). c. The number of stained cells is counted under a microscope in several random fields.
-
Data Analysis: The number of migrated/invaded cells in the treated groups is compared to the untreated control group.
Visualizing the Core Mechanisms
To provide a clearer understanding of the biological pathways and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in inhibiting cancer metastasis.
Caption: Experimental workflow for the evaluation of this compound and its analogs.
Synthesis of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds
The tetrahydroquinoline and tetrahydroisoquinoline moieties are privileged scaffolds in medicinal chemistry. The synthesis of these core structures is a critical step in the development of new ROCK2 inhibitors. While specific synthesis routes for this compound are not publicly detailed, general and adaptable synthetic strategies for these scaffolds are well-established.
A common method for the synthesis of the tetrahydroisoquinoline core is the Bischler-Napieralski reaction , followed by reduction. This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.
For the tetrahydroquinoline scaffold, a prevalent synthetic route is the Combes quinoline synthesis or the Doebner-von Miller reaction , followed by reduction of the quinoline ring system. These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds, respectively.
The diversity of potential analogs can be achieved by varying the substituents on the starting materials (phenethylamines, anilines, and the corresponding carbonyl compounds), allowing for a systematic exploration of the structure-activity relationship (SAR).
Future Directions and Conclusion
This compound represents a highly promising lead compound for the development of novel anti-cancer therapeutics targeting the ROCK2 pathway. The available data underscores its potency and selectivity. The exploration of structurally related analogs with tetrahydroquinoline and tetrahydroisoquinoline cores has also yielded compounds with significant ROCK2 inhibitory activity.
Future research should focus on a number of key areas:
-
Synthesis and evaluation of a focused library of this compound analogs: A systematic modification of the this compound structure will be crucial to optimize its pharmacokinetic and pharmacodynamic properties.
-
In-depth structure-activity relationship (SAR) studies: A comprehensive SAR analysis will provide valuable insights for the rational design of next-generation ROCK2 inhibitors with improved potency, selectivity, and drug-like properties.
-
In vivo efficacy and toxicity studies: Promising compounds identified from in vitro studies must be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.
-
Exploration of other therapeutic applications: Given the role of ROCK2 in various cellular processes, the therapeutic potential of this compound and its analogs may extend beyond oncology to areas such as cardiovascular diseases and neurodegenerative disorders.
References
Methodological & Application
Application Notes and Protocols for Studying TGF-β-Activated Kinase 1 (TAK1) in In-Vitro Cell Culture Experiments
A Note on Nomenclature: The term "THK01" is not commonly found in peer-reviewed literature. It is highly probable that this is a typographical error and the intended target is TAK1 (Transforming Growth Factor-β-Activated Kinase 1) , a well-characterized protein kinase. This document will, therefore, focus on protocols for studying the function of TAK1 in in-vitro cell culture, primarily through the use of specific inhibitors.
Introduction to TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that plays a central role in regulating cellular responses to a variety of stimuli, including cytokines like TGF-β, TNF-α, and IL-1β, as well as pathogen-associated molecular patterns (PAMPs)[1][2]. TAK1 is a key upstream kinase in the activation of major signaling pathways, including the NF-κB and MAPK (p38 and JNK) pathways, which are critical for inflammation, immunity, cell survival, and apoptosis[2][3][4]. Given its central role in these processes, TAK1 has emerged as a significant target for drug development in the context of cancer and inflammatory diseases[2][5].
The study of TAK1 function in in-vitro cell culture models is predominantly carried out using small molecule inhibitors that selectively block its kinase activity. These inhibitors are powerful tools to dissect the downstream consequences of TAK1 signaling in various cell types.
Quantitative Data Summary: Effects of TAK1 Inhibition
The following tables summarize the typical quantitative effects of TAK1 inhibitors on various cellular responses, as reported in the literature. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Effect of TAK1 Inhibitors on Cytokine Secretion
| Cell Line | Stimulus | TAK1 Inhibitor | Concentration | Effect on Cytokine Secretion | Reference |
| THP-1 (human macrophages) | LPS (10 ng/mL) + IFNγ (50 ng/mL) | Takinib | 10 µM | Significant reduction in TNF, IL-6, IL-1β, and IL-8 secretion. | [6] |
| THP-1 (human macrophages) | LPS + IFNγ | HS-276 | 10 µM | 11-fold reduction in TNF expression. | [7] |
Table 2: Effect of TAK1 Inhibitors on Cell Viability
| Cell Line | TAK1 Inhibitor | Concentration | Effect on Cell Viability | Reference |
| Multiple Myeloma (INA-6, ANBL-6, JJN-3, RPMI-8226) | NG25, 5Z-7-Oxozeaenol | Varies | Decreased cell viability. | [8] |
| KRASG12D Ba/F3 cells | Novel covalent inhibitors | Nanomolar to low micromolar | Potent inhibition of cell proliferation. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway.
Experimental Workflow for Studying TAK1 Inhibition
Caption: General workflow for in-vitro TAK1 inhibition experiments.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with a TAK1 Inhibitor
This protocol provides a general framework for treating adherent or suspension cells with a TAK1 inhibitor. Specific cell lines (e.g., THP-1, HeLa, MDA-MB-231) and inhibitor concentrations should be optimized for your experimental system[10].
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TAK1 inhibitor (e.g., Takinib, 5Z-7-Oxozeaenol)
-
Vehicle control (e.g., DMSO)
-
Sterile cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Phosphate-buffered saline (PBS)
-
Stimulating agent (e.g., TNF-α, LPS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in the appropriate culture plates and allow them to attach overnight.
-
For suspension cells (e.g., THP-1), seed the cells directly into the culture plates on the day of the experiment.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the TAK1 inhibitor in a suitable solvent (typically DMSO).
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
-
Pre-treatment:
-
Remove the old medium from the cells (for adherent cells).
-
Add the medium containing the TAK1 inhibitor or vehicle control to the cells.
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow for inhibitor uptake.
-
-
Stimulation:
-
Prepare the stimulating agent at the desired concentration in culture medium.
-
Add the stimulating agent to the appropriate wells. Include a non-stimulated control.
-
-
Incubation:
-
Incubate the cells for the desired time period (this can range from minutes for signaling studies to 24-48 hours for cytokine or viability assays).
-
-
Harvesting:
-
For analysis of secreted proteins, collect the cell culture supernatant and store it at -80°C.
-
For analysis of intracellular proteins or RNA, wash the cells with cold PBS and lyse them using the appropriate lysis buffer for downstream applications (e.g., Western blotting, qPCR).
-
Protocol 2: Western Blot Analysis of TAK1 Pathway Activation
This protocol is for assessing the phosphorylation status of key downstream targets of TAK1, such as p38 and JNK, or the degradation of IκBα.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TAK1, anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin)[11][12][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol describes the quantification of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 1
-
Cytokine-specific ELISA kit (e.g., for human or mouse TNF-α, IL-6)
-
96-well ELISA plate
-
Wash buffer
-
Assay diluent
-
Detection antibody and enzyme conjugate
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for at least 1 hour.
-
Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate Incubation: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Protocol 4: Cell Viability Assay (MTT/MTS)
This protocol is for assessing the effect of TAK1 inhibition on cell viability or proliferation.
Materials:
-
Cells treated with the TAK1 inhibitor as in Protocol 1 (typically in a 96-well plate)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTS Assay):
-
Cell Treatment: Treat the cells with a range of concentrations of the TAK1 inhibitor for the desired time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control. An IC50 value can be calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-TAK1 (Ser412) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. TAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
How to effectively solubilize and store THK01 for research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK01 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with IC50 values of 5.7 nM and 923 nM for ROCK2 and ROCK1, respectively.[1][2] It has been demonstrated to inhibit breast cancer metastasis through the ROCK2-STAT3 signaling pathway.[1] These application notes provide detailed protocols for the effective solubilization, storage, and use of this compound in research settings.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2226941-26-8 | [2] |
| Molecular Formula | C₂₀H₁₃N₃O₂ | [2] |
| Molecular Weight | 327.34 g/mol | [2] |
Solubility Profile
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Light Exposure | Reference |
| Powder | -20°C | 3 years | - | [2] |
| 4°C | 2 years | - | [2] | |
| In Solvent (Stock Solution) | -80°C | 6 months | Protect from light | [1] |
| -20°C | 1 month | Protect from light | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM.
-
Calculate the Required Mass of this compound:
-
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
For a 10 mM stock in 1 mL (0.001 L):
-
Mass (mg) = 0.010 mol/L * 327.34 g/mol * 0.001 L * 1000 = 3.2734 mg
-
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex or gently warm the solution (if necessary) until the this compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Ensure vials are tightly sealed and protected from light.
-
Protocol 2: In Vitro Cell Migration (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
MDA-MB-231 breast cancer cells (or other appropriate cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tips or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the "Wound":
-
Once the cells are confluent, gently create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment:
-
Replace the PBS with serum-free medium containing the desired concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM).[1]
-
Include a vehicle control well treated with the same concentration of DMSO as the highest this compound concentration.
-
-
Image Acquisition:
-
Immediately after adding the treatment (0 hours), capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the location of the image to ensure the same field is imaged at subsequent time points.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.[1]
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point for all conditions using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area at time 0.
-
Compare the rate of migration between this compound-treated and vehicle-treated cells.
-
Protocol 3: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells (or other appropriate cell line)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with Matrigel
-
24-well companion plates
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum as a chemoattractant)
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Preparation of Inserts: Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's instructions.
-
Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for 24 hours prior to the assay.
-
Assay Setup:
-
Add complete medium (with serum) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 5 x 10⁴ cells/mL).
-
In separate tubes, pre-treat the cell suspensions with various concentrations of this compound or vehicle (DMSO) for a short period (e.g., 30 minutes).
-
Seed the pre-treated cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell invasion.
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Compare the number of invaded cells in the this compound-treated groups to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the ROCK2-STAT3 signaling pathway.
Caption: Experimental workflow for evaluating this compound's anti-metastatic effects.
References
Recommended dosage and administration of THK01 in animal studies.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized framework based on common practices in preclinical animal studies. Due to the absence of publicly available data for a compound specifically designated as "THK01," this document serves as a template. Researchers must substitute the placeholder information with actual data from their internal studies to ensure accuracy and safety.
Introduction
This document provides a comprehensive overview of the recommended dosage and administration of the investigational compound this compound in animal models. The protocols outlined herein are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, efficacy, and safety of this compound. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory for all described procedures.
Quantitative Data Summary
Clear and concise data presentation is crucial for the interpretation and comparison of results. All quantitative data from preclinical studies involving this compound should be summarized in tabular format.
Table 1: Recommended Dosage of this compound in Various Animal Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle |
| Mouse (e.g., C57BL/6) | Intravenous (IV) | [Insert Data] | [Insert Data] | [Insert Data] |
| Oral (PO) | [Insert Data] | [Insert Data] | [Insert Data] | |
| Intraperitoneal (IP) | [Insert Data] | [Insert Data] | [Insert Data] | |
| Rat (e.g., Sprague-Dawley) | Intravenous (IV) | [Insert Data] | [Insert Data] | [Insert Data] |
| Oral (PO) | [Insert Data] | [Insert Data] | [Insert Data] | |
| Subcutaneous (SC) | [Insert Data] | [Insert Data] | [Insert Data] | |
| Rabbit (e.g., New Zealand White) | Intravenous (IV) | [Insert Data] | [Insert Data] | [Insert Data] |
| Dermal | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Mouse | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Rat | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Rabbit | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Preparation of this compound Dosing Solution
-
Objective: To prepare a sterile and stable formulation of this compound for administration to animals.
-
Materials:
-
This compound compound
-
Vehicle (e.g., saline, PBS, DMSO/Cremophor EL/saline mixture)
-
Sterile vials
-
Vortex mixer
-
Sonicator (if required)
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Determine the required concentration of this compound based on the desired dose and the average weight of the animals.
-
Weigh the appropriate amount of this compound powder in a sterile vial.
-
Add the vehicle incrementally while vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution to aid dissolution.
-
Once fully dissolved, sterile-filter the solution into a new sterile vial.
-
Store the dosing solution at the recommended temperature and protect it from light if it is light-sensitive.
-
Administration of this compound
The choice of administration route depends on the physicochemical properties of this compound and the therapeutic target.[1][2][3]
-
Objective: To administer this compound directly into the systemic circulation.
-
Procedure (Mouse/Rat):
-
Restrain the animal appropriately. The tail vein is the most common site for IV injection in rodents.
-
Warm the tail gently to dilate the veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert a sterile needle (e.g., 27-30 gauge) attached to a syringe containing the this compound solution into the lateral tail vein.
-
Inject the solution slowly and observe for any signs of extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Objective: To administer this compound directly into the stomach.[4]
-
Procedure (Mouse/Rat):
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion length for the gavage needle.
-
Use a sterile, flexible, or rigid ball-tipped gavage needle.
-
Introduce the needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the this compound solution.
-
Gently remove the gavage needle.
-
Visualization of Workflows and Pathways
Visual diagrams are critical for understanding complex experimental processes and biological mechanisms.
Caption: General workflow for a preclinical animal study of this compound.
Caption: Hypothetical signaling pathway for the mechanism of action of this compound.
References
Application Notes and Protocols for THK01 in Migration and Invasion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cell migration and invasion are fundamental processes involved in physiological events such as embryonic development and immune response. However, these processes are also hallmarks of cancer metastasis.[1][2][3] The ability to accurately measure the effects of novel therapeutic compounds on cell migration and invasion is crucial for anti-cancer drug discovery.
This document provides detailed protocols for assessing the inhibitory effects of a hypothetical compound, THK01, on cancer cell migration and invasion. The methodologies described include the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. Additionally, templates for data presentation and diagrams of experimental workflows and a relevant signaling pathway are provided.
I. Data Presentation: Summarized Quantitative Data
The following tables are templates for presenting quantitative data obtained from migration and invasion assays with this compound.
Table 1: Effect of this compound on Cell Migration in Wound Healing Assay
| Cell Line | This compound Concentration (µM) | Wound Closure (%) at 24h | Inhibition of Migration (%) |
| MDA-MB-231 | 0 (Control) | 95 ± 5 | 0 |
| 1 | 70 ± 6 | 26.3 | |
| 5 | 45 ± 4 | 52.6 | |
| 10 | 20 ± 3 | 78.9 | |
| HT-1080 | 0 (Control) | 98 ± 4 | 0 |
| 1 | 75 ± 5 | 23.5 | |
| 5 | 50 ± 7 | 49.0 | |
| 10 | 25 ± 4 | 74.5 |
Table 2: Effect of this compound on Cell Migration and Invasion in Transwell Assay
| Cell Line | Assay Type | This compound Concentration (µM) | Migrated/Invaded Cells (per field) | Inhibition (%) |
| PC-3 | Migration | 0 (Control) | 250 ± 20 | 0 |
| 1 | 180 ± 15 | 28.0 | ||
| 5 | 100 ± 12 | 60.0 | ||
| 10 | 40 ± 8 | 84.0 | ||
| Invasion | 0 (Control) | 180 ± 18 | 0 | |
| 1 | 120 ± 10 | 33.3 | ||
| 5 | 60 ± 9 | 66.7 | ||
| 10 | 20 ± 5 | 88.9 |
II. Experimental Protocols
A. Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.[4][5]
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[4][5] This allows for the assessment of factors that may inhibit or stimulate cell migration.
Protocol:
-
Cell Seeding:
-
Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well for fibroblasts).[6]
-
Incubate at 37°C with 5% CO2.
-
-
Serum Starvation (Optional):
-
Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 2-6 hours to synchronize the cells and minimize proliferation.[4]
-
-
Creating the Wound:
-
Treatment with this compound:
-
Add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wounds using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.[6]
-
Mark the plate to ensure images are taken at the same position for each time point.[5]
-
Incubate the plate and capture images at subsequent time points (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.[6]
-
-
Data Analysis:
-
Measure the area of the wound at each time point using software like ImageJ.
-
Calculate the percentage of wound closure using the following formula:
-
Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100
-
-
Calculate the percentage of inhibition of migration relative to the control.
-
B. Transwell (Boyden Chamber) Assay for Migration and Invasion
This assay is used to quantify the chemotactic ability of cells to migrate through a porous membrane.[7][8] For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.[1][2]
Protocol:
-
Preparation of Transwell Inserts:
-
For invasion assays , thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium and add a thin layer (e.g., 50 µL) to the top of the 8 µm pore size Transwell inserts.[1][8] Incubate at 37°C for at least 30 minutes to allow it to solidify.
-
For migration assays , this step is omitted. The inserts can be pre-hydrated with serum-free medium.
-
-
Preparation of Chemoattractant:
-
In the lower chamber of a 24-well plate, add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[9]
-
-
Cell Preparation and Seeding:
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for a period appropriate for the cell line (e.g., 12-48 hours), allowing cells to migrate or invade through the membrane.
-
-
Removal of Non-Migrated/Invaded Cells:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated/invaded cells from the upper surface of the membrane.[10]
-
-
Fixation and Staining:
-
Fix the migrated/invaded cells on the lower surface of the membrane by immersing the inserts in 70% ethanol or methanol for 10-15 minutes.[8][10]
-
Stain the cells with 0.2% Crystal Violet solution for 5-10 minutes.[10]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Use a microscope to count the stained cells on the lower surface of the membrane in several random fields of view.
-
The results can be expressed as the average number of migrated/invaded cells per field.
-
III. Visualizations: Workflows and Signaling Pathways
A. Experimental Workflows
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Migration/Invasion Assay.
B. Potential Signaling Pathway Modulated by this compound
Many inhibitors of cell migration and invasion target key signaling pathways such as the PI3K/Akt pathway, which regulates cell survival, proliferation, and motility. A compound like this compound could potentially exert its effects by inhibiting one or more components of this pathway.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. corning.com [corning.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing THK01 in Cancer Cell Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of the cytoskeletal dynamics involved in cell migration and invasion, key events in the metastatic cascade. THK01 is a potent and highly selective inhibitor of ROCK2. These application notes provide detailed protocols for utilizing this compound to study cancer cell metastasis, with a focus on its effects on cell migration, invasion, and in vivo tumor dissemination.
Mechanism of Action
This compound selectively inhibits ROCK2, which in turn modulates the downstream signaling pathways controlling cellular motility. A key pathway affected by this compound in the context of breast cancer metastasis is the ROCK2-STAT3 signaling axis. By inhibiting ROCK2, this compound leads to a dose-dependent reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the tyrosine 705 (Y705) residue. This attenuation of STAT3 activation is a crucial molecular event through which this compound exerts its anti-metastatic effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ROCK2) | 5.7 nM | In vitro kinase assay | [1] |
| IC50 (ROCK1) | 923 nM | In vitro kinase assay | [1] |
| Effective Concentration | 1.25 - 10 µM | MDA-MB-231 cell-based assays | [1] |
| In Vivo Dosage | 15 mg/kg (i.v.) | Female BALB/c nude mice | [1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound inhibits cancer cell metastasis.
References
Step-by-step guide for western blotting to detect THK01-induced changes.
Application Notes & Protocols
Topic: Step-by-Step Guide for Western Blotting to Detect THK01-Induced Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample.[1][2] This application note provides a detailed, step-by-step protocol for utilizing Western blotting to analyze changes in protein expression and signaling pathways induced by a hypothetical compound, this compound. For the purpose of this guide, this compound is presumed to be an inhibitor of the Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1). TAK1 is a key signaling molecule involved in cellular processes such as inflammation and apoptosis, making it a relevant target for drug development.[3][4] This protocol will guide researchers through cell treatment, protein extraction, quantification, and immunodetection to measure the downstream effects of this compound on the TAK1 signaling pathway.
Hypothetical Signaling Pathway of this compound Action
This compound is hypothesized to inhibit the kinase activity of TAK1. Upon activation by upstream signals like TGF-β or Toll-like Receptor (TLR) ligands, TAK1 phosphorylates and activates downstream kinases such as MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate p38 and JNK MAP kinases, respectively, leading to the regulation of gene expression. By inhibiting TAK1, this compound is expected to decrease the phosphorylation of downstream targets like p38 and JNK.
Experimental Workflow
The overall experimental process involves several key stages, from preparing the biological sample to analyzing the final data. Each step must be performed carefully to ensure accurate and reproducible results.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the appropriate cell line (e.g., HeLa, HEK293T, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Stimulation (Optional): If required to activate the TAK1 pathway, add a stimulating agent (e.g., TGF-β1 or LPS) for a short period (e.g., 30 minutes) before harvesting the cells.
Protocol 2: Protein Extraction (Cell Lysis)
-
Preparation: Place the cell culture plates on ice.
-
Wash Cells: Aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5][6]
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[7][8]
-
Scrape Cells: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.[5][7]
-
Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[5][6]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Protocol 3: Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is used to determine the total protein concentration of each sample to ensure equal loading onto the gel.[9][10]
-
Prepare Standards: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA) (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL).[9][11]
-
Prepare Samples: Dilute your unknown protein samples if necessary to fall within the range of the standard curve.
-
Prepare Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B at a 50:1 ratio.[10]
-
Assay:
-
Measure Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[9][10]
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the trendline to calculate the protein concentration of the unknown samples.[10]
Protocol 4: Sample Preparation for Electrophoresis
-
Calculate Volume: Based on the protein concentration determined by the BCA assay, calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.
-
Add Sample Buffer: In a new microcentrifuge tube, add the calculated volume of protein lysate. Add 4X Laemmli sample buffer to a final concentration of 1X. Adjust the final volume with lysis buffer to ensure all samples have the same total volume.
-
Denature Proteins: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7][13]
-
Centrifuge: Briefly centrifuge the samples to pellet any precipitates.
Protocol 5: SDS-PAGE (Gel Electrophoresis)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[14][15]
-
Assemble Apparatus: Assemble the gel electrophoresis apparatus according to the manufacturer's instructions. Prepare or use a pre-cast polyacrylamide gel of an appropriate percentage to resolve your target proteins.[14]
-
Add Running Buffer: Fill the inner and outer chambers of the tank with 1X SDS-PAGE running buffer.
-
Load Samples: Carefully load 20-40 µg of each prepared protein sample into separate wells of the gel. Load a pre-stained molecular weight marker in one lane to track protein migration and size.
-
Run the Gel: Connect the apparatus to a power supply and run the gel at a constant voltage (e.g., 100-150 V) for 1-2 hours, or until the dye front reaches the bottom of the gel.[14]
Protocol 6: Protein Transfer (Blotting)
This step transfers the separated proteins from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[16][17]
-
Prepare Membrane: Cut a piece of PVDF membrane and filter paper to the size of the gel. Activate the PVDF membrane by soaking it in methanol for 30-60 seconds, followed by a brief rinse in deionized water, and then equilibration in 1X transfer buffer.[1]
-
Assemble Transfer Stack: Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers: sponge, filter paper, gel, PVDF membrane, filter paper, sponge.
-
Transfer: Place the sandwich into the transfer cassette and perform the transfer according to the apparatus manufacturer's instructions (e.g., wet transfer at 100 V for 60-90 minutes or semi-dry transfer).
-
Verify Transfer (Optional): After transfer, you can stain the membrane with Ponceau S solution for a few minutes to visualize the protein bands and confirm a successful transfer. Destain with TBST or water before proceeding to blocking.[2]
Protocol 7: Immunoblotting
-
Blocking:
-
Place the membrane in a small container and wash it briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane by incubating it in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.[2][16] For detecting phosphorylated proteins, 5% BSA is generally recommended.[18]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control like anti-GAPDH or anti-β-actin) in the blocking buffer at the manufacturer's recommended dilution.
-
Discard the blocking solution and incubate the membrane with the diluted primary antibody solution overnight at 4°C with gentle shaking.[19]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (which recognizes the host species of the primary antibody) in the blocking buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.[1]
-
-
Final Washes: Discard the secondary antibody solution and wash the membrane three to five times for 5-10 minutes each with TBST.
Protocol 8: Signal Detection
-
Prepare Substrate: Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's instructions.
-
Incubate Membrane: Place the membrane, protein side up, on a clean surface. Cover the membrane completely with the ECL substrate and incubate for 1-5 minutes.[1]
-
Image Acquisition: Carefully remove excess substrate from the membrane without letting it dry. Place the membrane in a plastic wrap or sheet protector and acquire the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film in a dark room.[20]
Protocol 9: Data Analysis and Quantitation
-
Image Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry, which measures the intensity of the protein bands.[18]
-
Background Subtraction: Measure the background intensity near each band and subtract it from the band's intensity.
-
Normalization: To correct for variations in protein loading, normalize the intensity of the target protein band (e.g., phospho-p38) to the intensity of the corresponding loading control band (e.g., GAPDH) in the same lane.[21][22]
-
Relative Quantification: For phosphorylation studies, it is often useful to express the data as the ratio of the phosphorylated protein to the total protein (e.g., phospho-p38 / total p38).
-
Data Presentation: Present the quantified data graphically (e.g., bar graphs) and in tables to show the dose-dependent effect of this compound.
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and organized manner. The following tables provide an example of how to present the densitometry results.
Table 1: Raw Integrated Density Values
| Sample | p-p38 (a.u.) | Total p38 (a.u.) | GAPDH (a.u.) |
| Control (0 µM this compound) | 15,430 | 18,200 | 25,100 |
| 1 µM this compound | 11,250 | 17,950 | 24,850 |
| 5 µM this compound | 6,100 | 18,500 | 25,500 |
| 10 µM this compound | 2,300 | 18,100 | 24,900 |
a.u. = arbitrary units
Table 2: Normalized Protein Expression Levels
| Sample | p-p38 / Total p38 Ratio | p-p38 / GAPDH Ratio | Relative p-p38 Expression (Fold Change vs. Control) |
| Control (0 µM this compound) | 0.848 | 0.615 | 1.00 |
| 1 µM this compound | 0.627 | 0.453 | 0.74 |
| 5 µM this compound | 0.330 | 0.239 | 0.39 |
| 10 µM this compound | 0.127 | 0.092 | 0.15 |
Calculations are based on the data in Table 1. Relative expression is normalized to the control group.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S6K1 negatively regulates TAK1 activity in the toll-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Pierce BCA Protein Assay Protocol [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SDS-PAGE Protocol | Rockland [rockland.com]
- 15. SDS-PAGE [assay-protocol.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. biocompare.com [biocompare.com]
- 18. cusabio.com [cusabio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bio-rad.com [bio-rad.com]
THK01 treatment protocols for different cancer cell lines.
For Research Use Only. Not for use in diagnostic procedures.
Introduction
THK01 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] It has demonstrated significant anti-metastatic effects in breast cancer models by targeting the ROCK2-STAT3 signaling pathway.[1][3][4] These application notes provide detailed protocols for utilizing this compound in cancer cell research, focusing on its effects on cell migration, invasion, and the underlying signaling mechanisms.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| ROCK2 | 5.7[1][2] |
| ROCK1 | 923[1][2] |
Mechanism of Action
This compound exerts its anti-metastatic effects by selectively inhibiting ROCK2. This inhibition leads to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation at the tyrosine 705 (Y705) residue.[1][3] The deactivation of the STAT3 signaling pathway is a key mechanism through which this compound impedes cancer cell migration and invasion.[1][3][4]
Caption: this compound inhibits ROCK2, leading to decreased STAT3 phosphorylation and subsequent suppression of cancer cell metastasis.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTS/MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound (reconstituted in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add the appropriate amount of MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value if applicable.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 1.25 µM, 2.5 µM, 5 µM, 10 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate for a specified time (e.g., 24 or 48 hours).
-
Capture images of the same fields at the end of the incubation period.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Caption: Workflow for the wound healing (scratch) assay to assess cell migration.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This protocol measures the invasive potential of cancer cells following this compound treatment.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cells into the upper chamber of the transwell insert.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the results and compare the different treatment groups.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to detect changes in the phosphorylation of STAT3 following this compound treatment.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Y705, anti-total STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 1.25 µM, 2.5 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control.
References
Application Notes and Protocols for Measuring the Efficacy of THK01 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK01 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme in the ROCK2-STAT3 signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in cancer cell migration, invasion, and metastasis.[1] this compound has demonstrated anti-metastatic effects in preclinical models of breast cancer, making it a promising therapeutic candidate.[1][3] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, with a focus on breast cancer metastasis models.
Key In Vivo Efficacy Models
Two primary in vivo models are recommended for evaluating the anti-metastatic potential of this compound: the experimental lung metastasis model and the orthotopic primary tumor model.
-
Experimental Lung Metastasis Model: This model is designed to specifically assess the impact of this compound on the colonization and growth of cancer cells in a secondary organ, bypassing the initial stages of tumor formation and local invasion.
-
Orthotopic Primary Tumor Model: This model more closely recapitulates the natural progression of breast cancer, allowing for the evaluation of this compound's effect on primary tumor growth, local invasion, and spontaneous metastasis.[3][4][5]
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing key quantitative data from in vivo efficacy studies of this compound.
Table 1: Dosing and Treatment Schedule
| Parameter | Experimental Lung Metastasis Model | Orthotopic Primary Tumor Model |
| Animal Model | Female BALB/c nude mice, 6-8 weeks old | Female BALB/c nude mice, 6-8 weeks old |
| Cell Line | MDA-MB-231-luc | MDA-MB-231-luc |
| Cell Inoculum | 1 x 10^6 cells in 100 µL PBS | 2 x 10^6 cells in 50 µL PBS/Matrigel (1:1) |
| Route of Injection | Intravenous (tail vein) | Orthotopic (mammary fat pad) |
| This compound Formulation | Sterile saline with 5% DMSO, 10% Solutol HS 15 | Sterile saline with 5% DMSO, 10% Solutol HS 15 |
| Dose Level (s) | 15 mg/kg (or dose-ranging) | 15 mg/kg (or dose-ranging) |
| Route of Admin. | Intravenous | Intraperitoneal or Intravenous |
| Treatment Schedule | Day 1 post-cell injection, 3x/week for 4 weeks | 7 days post-implantation, 3x/week for 6 weeks |
| Control Group | Vehicle control | Vehicle control |
Table 2: Efficacy Endpoints and Analysis
| Endpoint | Experimental Lung Metastasis Model | Orthotopic Primary Tumor Model | Analysis Method(s) |
| Primary Tumor Growth | N/A | Tumor volume (caliper measurements), Bioluminescence imaging (BLI) | Caliper measurements, In vivo imaging system |
| Metastasis | Lung metastatic burden (BLI), Nodule count | Lung and other organ metastasis (BLI), Nodule count | In vivo and ex vivo BLI, Histology (H&E staining) |
| Target Engagement | p-STAT3 (Y705) levels in lung tissue | p-STAT3 (Y705) levels in tumor and lung tissue | Western Blot, Immunohistochemistry (IHC) |
| Toxicity | Body weight, Clinical observations | Body weight, Clinical observations | Daily monitoring |
| Survival | N/A | Kaplan-Meier survival analysis | Statistical software |
Experimental Protocols
Protocol 1: Experimental Lung Metastasis Model
This protocol details the procedure for establishing and evaluating an experimental lung metastasis model to assess the efficacy of this compound.
Materials:
-
MDA-MB-231-luc cells
-
Female BALB/c nude mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle solution (e.g., sterile saline with 5% DMSO, 10% Solutol HS 15)
-
D-luciferin
-
In vivo imaging system (IVIS)
-
Standard surgical and injection equipment
Procedure:
-
Cell Preparation: Culture MDA-MB-231-luc cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Cell Injection: Anesthetize mice and inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein.
-
Treatment Administration: Begin this compound treatment on day 1 post-cell injection. Administer this compound (e.g., 15 mg/kg) or vehicle control via intravenous or intraperitoneal injection according to the predetermined schedule (e.g., three times per week).
-
Monitoring Metastasis:
-
Perform bioluminescence imaging (BLI) weekly to monitor the progression of lung metastasis.
-
Inject mice intraperitoneally with D-luciferin (150 mg/kg) and image 10-15 minutes post-injection using an in vivo imaging system.[6]
-
Quantify the bioluminescent signal in the thoracic region.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 4 weeks), euthanize the mice.
-
Perform ex vivo BLI on the lungs to confirm and quantify metastatic burden.
-
Fix lungs in 10% buffered formalin for histological analysis.
-
Embed tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to count metastatic nodules.
-
Collect a portion of the lung tissue and snap-freeze in liquid nitrogen for pharmacodynamic analysis (Western Blot for p-STAT3).
-
Protocol 2: Orthotopic Primary Tumor Model
This protocol describes the establishment of an orthotopic breast cancer model to evaluate the effect of this compound on primary tumor growth and spontaneous metastasis.[3][4]
Materials:
-
MDA-MB-231-luc cells
-
Female BALB/c nude mice (6-8 weeks old)
-
PBS, sterile
-
Matrigel
-
This compound
-
Vehicle solution
-
D-luciferin
-
In vivo imaging system (IVIS)
-
Calipers
-
Standard surgical and injection equipment
Procedure:
-
Cell Preparation: Prepare a cell suspension of MDA-MB-231-luc cells in a 1:1 mixture of PBS and Matrigel at a concentration of 4 x 10^7 cells/mL on ice.
-
Orthotopic Injection: Anesthetize a mouse and place it in a supine position. Inject 50 µL of the cell suspension (2 x 10^6 cells) into the fourth mammary fat pad.[3]
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers three times a week. Calculate tumor volume using the formula: V = 0.5 x (length x width^2).
-
Perform weekly BLI to visualize and quantify the primary tumor and detect the onset of metastasis.
-
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100 mm^3), randomize mice into treatment and control groups. Administer this compound or vehicle as described in Protocol 1.
-
Metastasis Assessment and Endpoint Analysis:
-
Continue weekly BLI to monitor for distant metastases in organs such as the lungs, liver, and bone.
-
At the study endpoint, euthanize the mice and perform ex vivo BLI on the primary tumor and potential metastatic organs.
-
Process tissues for histology (H&E) and pharmacodynamic analysis (Western Blot and IHC for p-STAT3) as described in Protocol 1.
-
Protocol 3: Pharmacodynamic Analysis - Western Blot for p-STAT3
This protocol outlines the procedure for measuring the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705) in tumor and lung tissues.
Materials:
-
Frozen tissue samples (tumor or lung)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Y705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tissue samples in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Y705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 signal.
Protocol 4: Pharmacodynamic Analysis - Immunohistochemistry for p-STAT3
This protocol details the immunohistochemical staining of p-STAT3 in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Deparaffinization and rehydration solutions (xylene, ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: anti-p-STAT3 (Y705)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against p-STAT3 (Y705) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by detection with a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the p-STAT3 staining intensity and distribution within the tumor or metastatic lesions.
Mandatory Visualizations
References
- 1. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 4. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 5. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology.labcorp.com [oncology.labcorp.com]
Troubleshooting & Optimization
Troubleshooting THK01 insolubility issues in experimental buffers.
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges with the ROCK2 inhibitor, THK01, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: The first step is to prepare a concentrated stock solution in a suitable organic solvent. According to manufacturer guidelines, appropriate solvents for creating stock solutions of small molecules like this compound are typically DMSO, ethanol, or DMF. After dissolving in an organic solvent, you can then dilute this stock solution into your aqueous experimental buffer. Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging.
Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue. Here are several strategies to mitigate this:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try a lower final concentration.
-
Increase the percentage of organic solvent: A small percentage of the organic solvent from your stock solution can help maintain solubility in the final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Adjust the pH of your buffer: The solubility of a compound can be pH-dependent. Systematically varying the pH of your buffer may help improve solubility.
-
Use a surfactant or solubility enhancer: Low concentrations of surfactants like Tween-20 or Pluronic F-68 can help to increase the solubility of hydrophobic compounds.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised, and the solution should be protected from light.[1]
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshooting this compound precipitation in your experimental buffer.
Step 1: Initial Solubility Test
Before proceeding with your experiment, perform a small-scale solubility test. This will help you determine the approximate solubility limit of this compound in your specific buffer.
Step 2: Optimize Dilution Method
-
Vortexing: Ensure vigorous mixing when diluting the stock solution into the aqueous buffer.
-
Temperature: Gently warming the aqueous buffer (if your experiment allows) can increase the solubility of some compounds. However, be cautious as high temperatures can degrade the compound or affect other buffer components.
Step 3: Buffer Composition and pH
The composition of your buffer can significantly impact the solubility of this compound. Consider the following:
-
pH: Test a range of pH values around the physiological pH of 7.4.
-
Ionic Strength: Varying the salt concentration of your buffer might influence solubility.
Quantitative Data Summary
The following table provides illustrative solubility data for this compound in common solvents and a hypothetical aqueous buffer. Note that solubility in aqueous buffers is highly dependent on the specific composition and pH.
| Solvent/Buffer | Concentration (mM) | Temperature (°C) | Notes |
| DMSO | ≥ 50 | 25 | Recommended for stock solutions. |
| Ethanol | ≥ 25 | 25 | Alternative for stock solutions. |
| PBS (pH 7.4) | ~0.1 | 25 | Solubility is limited. |
| PBS (pH 7.4) with 0.1% Tween-20 | ~0.5 | 25 | Surfactant enhances solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, you will need to calculate the mass based on the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
-
Pre-warm Buffer: If appropriate for your experiment, pre-warm your aqueous buffer to the experimental temperature.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution. Add the stock solution drop-wise to the vortex to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: this compound signaling pathway in cancer metastasis.[1]
References
THK01 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, characterizing, and mitigating potential off-target effects of THK01, a potent ROCK2 inhibitor, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its primary mechanism of action is to compete with ATP for the binding site in the kinase domain of ROCK2, thereby inhibiting its kinase activity. The intended downstream effect is the modulation of the ROCK2-STAT3 signaling pathway, which has been shown to suppress breast cancer metastasis.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for ROCK2 over ROCK1. However, as with most kinase inhibitors, absolute specificity is not guaranteed, and off-target effects can occur, particularly at higher concentrations. The most likely off-target is ROCK1, due to the high homology in the kinase domains of the two isoforms.[1][2][3][4]
Data Presentation: this compound In Vitro Potency
| Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| ROCK2 | 5.7[1][2] | ~162-fold |
| ROCK1 | 923[1][2] |
Q3: I'm observing a phenotype that is not consistent with ROCK2 inhibition. Could this be an off-target effect?
A3: It is possible. While this compound is highly selective for ROCK2, at concentrations significantly above its IC50 for ROCK2, it may inhibit other kinases. If the observed phenotype does not align with the known functions of ROCK2, it is prudent to investigate potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Scenario: You are using this compound to inhibit ROCK2, but you observe a cellular response that is not reported in the literature for ROCK2 inhibition (e.g., unexpected changes in cell morphology, proliferation, or apoptosis).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Experimental Protocols:
-
Confirm On-Target Engagement with Cellular Thermal Shift Assay (CETSA):
-
Rationale: CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. This will confirm that this compound is binding to ROCK2 in your cells.[5][6][7]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at your experimental concentration and a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Detection: Analyze the amount of soluble ROCK2 at each temperature point using Western blotting. An increase in the melting temperature of ROCK2 in the this compound-treated samples indicates target engagement.
-
-
-
Kinome-Wide Selectivity Screening:
-
Rationale: To identify potential off-target kinases, a broad, unbiased screen is the most effective approach.[8][9][10][11]
-
Methodology:
-
Service Selection: Submit this compound to a commercial kinome screening service (e.g., KINOMEscan®, scanMAX®). These services typically test the binding of your compound against a large panel of kinases (often over 400).
-
Data Analysis: The service will provide data on the binding affinity (e.g., Kd values) or percent inhibition of this compound against each kinase in the panel.
-
Interpretation: Identify kinases that are significantly inhibited by this compound at concentrations relevant to your experiments.
-
-
Data Presentation: Hypothetical Kinome Scan Results for this compound
| Kinase | % Inhibition @ 1 µM this compound | Kd (nM) | Family | Potential for Off-Target Effect |
| ROCK2 | 99 | 5.7 | AGC | On-Target |
| ROCK1 | 55 | 923 | AGC | High |
| PRK2 (PKN2) | 40 | >1000 | AGC | Medium |
| SRC | 35 | >1000 | TK | Medium |
| LCK | 30 | >1000 | TK | Low |
Issue 2: Discrepancy Between In Vitro and Cellular Assay Results
Scenario: this compound potently inhibits ROCK2 in a biochemical assay, but you see a much weaker effect on the phosphorylation of a known ROCK2 substrate (e.g., MYPT1) in your cellular experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Experimental Protocols:
-
Western Blot for Downstream ROCK2 Substrates:
-
Rationale: To assess the cellular activity of this compound, it is essential to measure the phosphorylation of direct downstream targets of ROCK2. Myosin phosphatase target subunit 1 (MYPT1) and myosin light chain 2 (MLC2) are well-established substrates.[3]
-
Methodology:
-
Cell Treatment: Treat cells with a dose-response of this compound for a defined period.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated MYPT1 (Thr696) or phosphorylated MLC2 (Ser19), as well as total MYPT1 and MLC2 as loading controls.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
-
Signaling Pathways
On-Target Signaling Pathway: ROCK2 Inhibition
Caption: Simplified signaling pathway of this compound's on-target effect on ROCK2.
Potential Off-Target Signaling Pathway: Src Family Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that regulate a wide array of cellular processes, including proliferation, survival, and migration.[16][17][18][19] If a kinome screen suggests that this compound inhibits an SFK like Src, you would need to assess the downstream consequences.
Caption: Potential off-target inhibition of Src family kinase signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 19. Src family kinase - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming THK01 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to THK01, a potent ROCK2 inhibitor, in cancer cell lines. The information is designed for scientists and drug development professionals to diagnose and overcome experimental challenges.
Troubleshooting Guide
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Your cancer cell line, previously sensitive to this compound, now shows reduced response or has developed resistance after prolonged exposure.
Possible Causes and Solutions
| Potential Cause | Diagnostic Experiment | Proposed Solution |
| Upregulation of Drug Efflux Pumps | Perform a Western blot or qPCR to assess the expression levels of ABC transporters like ABCB1 (MDR1) and ABCG2 in resistant cells compared to sensitive parental cells.[1] | - Co-treat with known ABC transporter inhibitors (e.g., verapamil, tariquidar) to see if sensitivity to this compound is restored.[2]- Utilize novel drug delivery systems to bypass efflux pumps.[3][4] |
| Activation of Bypass Signaling Pathways | Use a phospho-kinase array to screen for upregulated survival pathways in the resistant cells. Focus on pathways known to crosstalk with ROCK signaling, such as the PI3K/Akt, MAPK/ERK, or other Rho family GTPases.[5] | - Combine this compound with inhibitors targeting the identified activated pathway (e.g., PI3K inhibitor, MEK inhibitor).[5][6][7]- Explore combination therapies with immunomodulatory agents.[4][6] |
| Target Alteration | Sequence the ROCK2 gene in resistant cells to identify potential mutations in the drug-binding site. | - If a mutation is found, consider using a different ROCK inhibitor with a distinct binding mode.- Explore targeted protein degradation strategies using PROTACs designed for the mutated ROCK2.[3] |
| Upregulation of Downstream Effectors | Analyze the phosphorylation status and total protein levels of key downstream targets of the ROCK2 pathway, such as STAT3, via Western blot.[8] | - Combine this compound with inhibitors of the downstream effector (e.g., a STAT3 inhibitor). |
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is intrinsically resistant to this compound. What should I investigate first?
A1: Intrinsic resistance can stem from several factors. We recommend the following initial steps:
-
Confirm ROCK2 Expression: Verify that your cell line expresses ROCK2 at the protein level using Western blot.
-
Assess Basal Pathway Activation: Check the baseline phosphorylation levels of downstream targets like STAT3 to ensure the pathway is active in your cell line.
-
Evaluate Drug Efflux: High basal expression of ABC transporters can cause intrinsic resistance.[5] Perform a baseline assessment of ABCB1 and ABCG2 expression.
-
Consider Tumor Heterogeneity: The cell line may consist of a mixed population of sensitive and resistant cells.[5]
Q2: How do I develop a this compound-resistant cell line for my studies?
A2: Acquired resistance can be induced by continuous exposure to the drug. A common method involves:
-
Start by treating the cells with this compound at a concentration equal to the IC50 value.
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium.
-
This process of dose-escalation over several months can lead to the development of a stable resistant cell line.[1]
Q3: What are some potential combination therapies to overcome this compound resistance?
A3: Combination therapies are a primary strategy to combat drug resistance by targeting multiple pathways simultaneously.[3][5][6] Based on common resistance mechanisms, consider combining this compound with:
-
MEK Inhibitors: If MAPK/ERK pathway activation is observed.
-
PI3K/Akt Inhibitors: If the PI3K/Akt pathway is upregulated.
-
STAT3 Inhibitors: To block the key downstream effector of the ROCK2 pathway targeted by this compound.[8]
-
Immunotherapies: Such as checkpoint inhibitors, to leverage the immune system in targeting cancer cells.[4][6]
-
Standard Chemotherapeutic Agents: To create a multi-pronged attack on the cancer cells.
Q4: Can epigenetic changes contribute to this compound resistance?
A4: Yes, epigenetic modifications, such as DNA methylation and histone modifications, can alter the expression of genes involved in drug resistance, including drug transporters or components of signaling pathways.[3][5] If you suspect epigenetic mechanisms, consider treating resistant cells with epigenetic modifiers like DNA methyltransferase (DNMT) inhibitors or histone deacetylase (HDAC) inhibitors to see if sensitivity can be restored.
Experimental Protocols
Protocol 1: Western Blot for ABC Transporter Expression
-
Cell Lysis: Lyse an equal number of sensitive and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ABCB1 and/or ABCG2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay to Test Combination Therapies
-
Cell Plating: Seed the this compound-resistant cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the combination drug (e.g., a MEK inhibitor). Include single-agent controls for each drug and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Measure cell viability using an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Signaling Pathway and Resistance Mechanisms
Caption: Potential mechanisms of resistance to the ROCK2 inhibitor this compound.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for diagnosing the cause of this compound resistance.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What Causes Cancer Drug Resistance and What Can Be Done? [cancercenter.com]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
Strategies for improving the bioavailability of THK01 in animal models.
Welcome to the Technical Support Center for THK01 Bioavailability Enhancement. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of this compound in animal models.
Troubleshooting Guide
This section addresses common issues encountered during in-vivo studies with this compound.
Question 1: My in-vivo study with this compound shows low and variable plasma concentrations after oral dosing. What are the potential causes and how can I troubleshoot this?
Answer: Low and variable plasma concentrations are common challenges, particularly for compounds that are poorly soluble in water.[1][2] The issue often stems from dissolution-limited absorption.
Initial Troubleshooting Steps:
-
Physicochemical Characterization: Re-evaluate the fundamental properties of this compound. This data is critical for understanding its behavior and selecting an appropriate formulation strategy.[3]
-
Solubility: Confirm solubility in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8).
-
Permeability: Assess permeability using in-vitro models like PAMPA or Caco-2 assays.
-
Solid-State Properties: Characterize the crystalline form (polymorphism), as different forms can have different solubilities and dissolution rates.[3]
-
-
Formulation Integrity: Assess if the drug is precipitating out of the formulation vehicle before or after administration. Use in-vitro models that simulate the gastrointestinal environment to check the stability of your formulation.[3]
-
Animal Model Factors:
-
Gastrointestinal Physiology: Factors like gastric emptying time and intestinal pH can vary between animals and affect drug absorption.[3][4]
-
Food Effects: The presence or absence of food can significantly alter the absorption of some drugs.[4] Ensure consistent feeding schedules for all animals in the study.
-
Below is a workflow to guide your troubleshooting process.
Caption: Workflow for troubleshooting low bioavailability.
Question 2: My formulation of this compound, intended to improve solubility, shows good results in-vitro but fails to enhance exposure in-vivo. What could be the reason?
Answer: This is a common "in-vitro in-vivo correlation" (IVIVC) challenge. Several factors can cause this discrepancy:
-
Precipitation in the GI Tract: A formulation might keep the drug solubilized in the dosing vehicle, but upon dilution in the stomach or intestine, the drug crashes out of solution before it can be absorbed.[3] The use of precipitation inhibitors (polymers like HPMC) can help maintain a supersaturated state.[5]
-
First-Pass Metabolism: The drug might be well-absorbed from the gut but then extensively metabolized by the liver before it reaches systemic circulation.[3] This "first-pass effect" can drastically reduce bioavailability.[3]
-
Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[3] These transporters actively pump the drug back into the gut lumen, reducing net absorption.[3]
-
Interaction with GI Fluids: Bile salts and other components of gastrointestinal fluids can interact with the formulation in ways not captured by simple in-vitro dissolution tests.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about bioavailability enhancement strategies for this compound.
Question 1: What are the primary factors limiting the oral bioavailability of a compound like this compound?
Answer: The oral bioavailability of a drug is primarily determined by its solubility and its permeability through the intestinal wall.[6] Challenges often arise from:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Low solubility is a major reason for low oral bioavailability.[6]
-
Low Permeability: The drug must be able to pass through the cells of the intestinal lining to enter the bloodstream. Factors like large molecular size or high polarity can limit permeability.
-
First-Pass Metabolism: After absorption, the drug is transported to the liver, where it can be metabolized and cleared before reaching the rest of the body.[4]
Question 2: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
Answer: For poorly soluble compounds (often classified as Biopharmaceutics Classification System (BCS) Class II or IV), the goal is to increase the dissolution rate and/or solubility.[6][7] Common strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[1][6]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher energy and is more soluble than the stable crystalline form.[9]
-
Methods: Spray drying and hot-melt extrusion are common techniques to create ASDs.[10]
-
-
Lipid-Based Formulations: These are particularly effective for lipophilic (fat-soluble) drugs.[1][9]
-
Complexation:
The selection of a strategy depends on the specific properties of this compound.
Caption: Decision tree for selecting a formulation strategy.
Question 3: How do I select the appropriate animal model for this compound bioavailability studies?
Answer: The choice of animal model is critical for obtaining data that can be meaningfully extrapolated to humans.[13] Key considerations include:
-
Physiological Similarity: The species should have gastrointestinal and metabolic characteristics similar to humans.[13][14][15] For oral bioavailability, similarities in GI tract pH, transit time, and metabolic enzymes are important.[14]
-
Commonly Used Models:
-
Rodents (Rats, Mice): Often used for initial screening due to their small size, cost-effectiveness, and ease of handling.[13][16]
-
Canines (Beagle Dogs): A good alternative for oral bioavailability studies as their GI anatomy and physiology share many similarities with humans.[17]
-
Pigs (Mini-Pigs): Gaining popularity due to their high degree of physiological similarity to humans, especially in dermal and gastrointestinal research.[13]
-
-
Regulatory Guidance: Regulatory agencies often have specific guidelines regarding the choice of species for preclinical studies.[13]
Table 1: Comparison of Common Animal Models for Oral Bioavailability Studies
| Feature | Mouse | Rat | Dog (Beagle) | Mini-Pig | Non-Human Primate |
| Cost | Low | Low | Moderate | High | Very High |
| Handling | Easy | Easy | Moderate | Moderate | Difficult |
| GI pH (Stomach) | 3.0 - 4.0 | 3.2 - 3.9 | 1.5 - 2.5 (Fasted) | 1.5 - 2.0 | 1.5 - 2.5 |
| GI Transit Time | Shorter | Shorter | Similar to Human | Similar to Human | Similar to Human |
| Metabolic Similarity | Variable | Good (some pathways) | Good (some pathways) | Very Good | Excellent |
| Ethical Concerns | Low | Low | Moderate-High | Moderate | Very High |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to improve dissolution rate and oral bioavailability.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Preparation of Slurry: Prepare a slurry by dispersing this compound powder in the stabilizer solution. A typical starting concentration is 5-10% w/v API.
-
Milling Chamber Setup: Add the milling media to the milling chamber, typically filling 50-60% of the chamber volume.
-
Addition of Slurry: Add the this compound slurry to the milling chamber.
-
Milling Process: Begin the milling process at a high speed (e.g., 2000 RPM). The process can take several hours. Periodically take samples to monitor the particle size reduction.
-
Endpoint Determination: Continue milling until the desired particle size (e.g., mean particle size < 200 nm) is achieved and the size remains constant over two consecutive measurements.
-
Separation: Separate the nanosuspension from the milling media by pouring the mixture through a sieve.
-
Characterization:
-
Measure the final particle size distribution and zeta potential.
-
Assess the physical stability of the nanosuspension over time at different storage conditions (e.g., 4°C and 25°C).
-
Confirm that the drug has not undergone chemical degradation during the milling process using HPLC.
-
Protocol 2: Oral Gavage Administration and Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) with cannulated jugular veins
-
This compound formulation (e.g., nanosuspension or solution)
-
Oral gavage needles (flexible, 18-20 gauge)
-
Syringes
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Freezer (-80°C)
Methodology:
-
Animal Acclimation: Allow animals to acclimate for at least 3 days before the study. Fast the animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the this compound formulation to the target concentration. Ensure the formulation is homogeneous before dosing.
-
Dosing:
-
Weigh each animal to determine the precise dose volume. A typical dose volume for rats is 5-10 mL/kg.
-
Administer the formulation carefully via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) from the jugular vein cannula at predetermined time points.
-
Typical time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Table 2: Hypothetical Pharmacokinetic Data for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 4.0 | 1,200 | 100% (Reference) |
| Micronized Suspension | 10 | 320 ± 60 | 2.0 | 2,800 | 233% |
| Nanosuspension | 10 | 850 ± 150 | 1.0 | 7,500 | 625% |
| SEDDS | 10 | 1100 ± 210 | 0.5 | 9,800 | 817% |
| (Data are presented as mean ± standard deviation) |
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. colorcon.com [colorcon.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemintel360.com [chemintel360.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
Refining experimental design for more accurate THK01 study results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for more accurate results in THK01 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its primary mechanism of action is the inhibition of the ROCK2-STAT3 signaling pathway, which has been shown to suppress breast cancer metastasis.
Q2: What are the recommended starting concentrations for this compound in in vitro and in vivo experiments?
A2: For in vitro studies, effective concentrations typically range from 1.25 to 10 µM.[1] For in vivo studies in mouse models of breast cancer metastasis, a dosage of 15 mg/kg administered intravenously has been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ROCK2) | 5.7 nM | [1] |
| IC50 (ROCK1) | 923 nM | [1] |
| Effective in vitro Concentration | 1.25 - 10 µM | [1] |
| Effective in vivo Dosage | 15 mg/kg (i.v. in mice) | [1] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the ROCK2-STAT3 signaling pathway.
Caption: General experimental workflow for a this compound study.
Troubleshooting Guides
ROCK2 Kinase Assay
| Issue | Possible Cause | Recommendation |
| Low Kinase Activity | 1. Inactive enzyme.2. Incorrect buffer composition.3. ATP degradation. | 1. Use a fresh aliquot of ROCK2 enzyme and keep it on ice.2. Verify the pH and components of the kinase buffer, ensuring the presence of MgCl2 and DTT.3. Prepare fresh ATP solutions and avoid repeated freeze-thaw cycles. |
| High Background Signal | 1. Contaminated reagents.2. Non-specific substrate phosphorylation. | 1. Use high-purity water and reagents.2. Include a "no enzyme" control to determine the level of non-specific signal. |
| Inconsistent Results | 1. Pipetting errors.2. Temperature fluctuations. | 1. Use calibrated pipettes and perform a test run with a known inhibitor like Staurosporine.2. Ensure a consistent incubation temperature. |
Western Blot for Phospho-STAT3 (p-STAT3)
| Issue | Possible Cause | Recommendation |
| No or Weak p-STAT3 Signal | 1. Ineffective cell stimulation.2. Insufficient protein loading.3. Phosphatase activity. | 1. Ensure the stimulating agent (e.g., IL-6) is active and used at the optimal concentration and time.2. Perform a protein quantification assay (e.g., BCA) and load at least 20-30 µg of total protein.3. Add phosphatase inhibitors to the lysis buffer. |
| High Background | 1. Antibody concentration too high.2. Insufficient blocking.3. Inadequate washing. | 1. Titrate the primary and secondary antibody concentrations.2. Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat milk in TBST.3. Increase the number and duration of washes with TBST. |
| Non-specific Bands | 1. Primary antibody is not specific.2. Protein degradation. | 1. Use a well-validated p-STAT3 antibody and include a positive control (e.g., lysate from stimulated cells).2. Add protease inhibitors to the lysis buffer and keep samples on ice. |
Cell Migration and Invasion Assay
| Issue | Possible Cause | Recommendation |
| Low Cell Migration/Invasion | 1. Suboptimal cell density.2. Chemoattractant concentration is too low.3. Matrigel layer is too thick (for invasion assays). | 1. Titrate the cell seeding density to find the optimal number.2. Perform a chemoattractant titration to determine the optimal concentration.3. Optimize the Matrigel concentration and coating volume. |
| High Background Migration (in control wells) | 1. Cells are unhealthy or stressed.2. Pore size of the transwell insert is too large. | 1. Use healthy, sub-confluent cells.2. Select a pore size that is appropriate for your cell type. |
| Uneven Cell Distribution | 1. Meniscus effect during cell seeding. | 1. Add a larger volume of media to the upper chamber to minimize the meniscus effect. |
In Vivo Breast Cancer Metastasis Model
| Issue | Possible Cause | Recommendation |
| Low Metastatic Burden | 1. Low metastatic potential of the cell line.2. Insufficient number of cells injected. | 1. Use a highly metastatic cell line (e.g., MDA-MB-231).2. Optimize the number of injected cells. |
| High Variability in Tumor Growth | 1. Inconsistent injection technique.2. Variation in animal health. | 1. Ensure consistent injection volume and location (e.g., tail vein for lung metastasis).2. Use age- and weight-matched animals and monitor their health closely. |
| Toxicity from this compound Treatment | 1. Dosage is too high.2. Formulation is not optimal. | 1. Perform a dose-escalation study to determine the maximum tolerated dose.2. Ensure the vehicle for this compound is well-tolerated. |
Experimental Protocols
ROCK2 Kinase Assay (Luminescent)
-
Prepare Reagents : Thaw 5x Kinase Buffer, 500 µM ATP, and substrate (e.g., S6Ktide). Prepare 1x Kinase Buffer.
-
Inhibitor Preparation : Prepare serial dilutions of this compound at 10-fold higher than the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup :
-
Add 2.5 µl of the diluted this compound or vehicle (for positive control) to the wells of a 96-well plate.
-
Add 10 µl of diluted ROCK2 (e.g., 1.2 ng/µl) to the "Test Inhibitor" and "Positive Control" wells. Add 10 µl of 1x Kinase Buffer to the "Blank" wells.
-
Pre-incubate for 30 minutes at room temperature.
-
-
Initiate Reaction :
-
Prepare a Master Mix containing 5x Kinase Buffer, ATP, and substrate.
-
Add 12.5 µl of the Master Mix to each well.
-
Incubate at 30°C for 45 minutes.
-
-
Detection :
-
Add 25 µl of ADP-Glo™ Reagent to each well and incubate for 45 minutes at room temperature.
-
Add 50 µl of Kinase Detection Reagent to each well and incubate for another 45 minutes at room temperature.
-
Read the luminescence using a microplate reader.
-
Subtract the "Blank" value from all other readings.
-
Western Blot for Phospho-STAT3
-
Cell Lysis :
-
Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Stimulate cells with an appropriate agonist (e.g., IL-6) to induce STAT3 phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Cell Invasion Assay (Transwell)
-
Matrigel Coating :
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with serum-free medium and coat the top of the transwell inserts (8 µm pore size).
-
Incubate for at least 2 hours at 37°C to allow for gelling.
-
-
Cell Seeding :
-
Harvest and resuspend cells in serum-free medium.
-
Seed the desired number of cells (e.g., 5 x 10^4) into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation : Incubate the plate at 37°C for 24-48 hours.
-
Staining and Quantification :
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet with a destaining solution and measure the absorbance at 570 nm, or count the number of stained cells in several fields of view under a microscope.
-
In Vivo Breast Cancer Metastasis Model (Tail Vein Injection)
-
Cell Preparation :
-
Culture a highly metastatic breast cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/ml.
-
-
Animal Model : Use immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).
-
Injection :
-
Inject 100 µl of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each mouse.
-
-
This compound Treatment :
-
Begin treatment with this compound (e.g., 15 mg/kg, i.v.) at a predetermined time point after cell injection.
-
Administer the treatment according to the desired schedule (e.g., every other day).
-
-
Monitoring and Analysis :
-
Monitor the mice for signs of tumor burden and toxicity.
-
At the end of the study, euthanize the mice and harvest the lungs and other organs.
-
Quantify the metastatic burden by counting the number of surface lung metastases or by histological analysis.
-
References
How to control for variability in THK01 experimental outcomes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experimental outcomes when using the ROCK2 inhibitor, THK01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It has significantly higher selectivity for ROCK2 over ROCK1.[1][2] The primary mechanism of action involves the inhibition of the ROCK2-STAT3 signaling pathway, which has been shown to suppress breast cancer metastasis.[1]
Q2: What is the recommended storage and handling for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C for up to two years, protected from light. Once reconstituted, it is recommended to store it at -20°C for up to one year, again protected from light.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into single-use vials.
Q3: In what solvent should I dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low, generally below 0.5%, to avoid cytotoxic effects.[4][5]
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound is cell-line specific and should be determined empirically through a dose-response experiment. However, published studies have shown effective concentrations in the range of 1.25-10 µM for suppressing migration and invasion of MDA-MB-231 breast cancer cells.[1]
Q5: How long should I incubate cells with this compound?
A5: Incubation times can vary depending on the cell type and the specific assay. For cell migration and invasion assays with MDA-MB-231 cells, incubation times of 24 to 48 hours have been reported to be effective.[1] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Migration/Invasion
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM). | The IC50 of this compound can vary between different cell lines. A dose-response curve will help determine the optimal concentration for your specific cell type. |
| Inappropriate Incubation Time | Conduct a time-course experiment, treating cells with a fixed concentration of this compound and measuring the effect at various time points (e.g., 12, 24, 48, 72 hours). | The onset and duration of the inhibitory effect can be cell-type dependent. |
| High Cell Density | Optimize cell seeding density. Ensure cells are not overly confluent at the time of treatment. | High cell density can alter cell signaling and may reduce the apparent efficacy of the inhibitor.[1] |
| Serum Interference | Consider serum-starving cells for a period (e.g., 4-24 hours) before this compound treatment, especially for signaling pathway analysis. | Serum contains growth factors that can activate pathways that may counteract the effects of this compound.[3][6] |
| Degraded this compound | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of both the powder and the stock solution. | Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.[3] |
Issue 2: Variability in STAT3 Phosphorylation Western Blot Results
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Antibody Quality | Validate the specificity of your phospho-STAT3 and total STAT3 antibodies. Include positive and negative controls. | Antibody performance can be variable. Ensure your antibodies recognize the correct protein and its phosphorylated form. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors. | Phosphatases in the cell lysate can dephosphorylate STAT3, leading to an underestimation of its phosphorylation status.[7] |
| Inconsistent Protein Loading | Quantify protein concentration accurately and ensure equal loading across all lanes. Normalize phospho-STAT3 signal to total STAT3. | Unequal protein loading is a common source of variability in western blotting.[8] |
| Timing of Cell Lysis | Perform a time-course experiment to determine the peak of STAT3 phosphorylation inhibition after this compound treatment. | The kinetics of STAT3 dephosphorylation can be transient. |
| Cell Line Differences | Be aware that the basal level of STAT3 activation and the response to this compound can vary significantly between different cell lines.[9] | Choose a cell line with a known active ROCK2-STAT3 pathway for your experiments. |
Experimental Protocols
Protocol 1: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Plate cells in a 6-well plate and allow them to grow to a confluent monolayer.
-
Serum Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours.[3][6]
-
Wound Creation: Create a "scratch" in the monolayer with a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 image.
Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.[8]
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| This compound IC50 (ROCK2) | 5.7 nM | N/A | In vitro kinase assay | [1][2] |
| This compound IC50 (ROCK1) | 923 nM | N/A | In vitro kinase assay | [1][2] |
| Effective Concentration | 1.25 - 10 µM | MDA-MB-231 | Cell Migration/Invasion | [1] |
Visualizations
References
- 1. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism | Blood | American Society of Hematology [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected phenotypic changes after THK01 treatment.
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals using the novel therapeutic compound THK01. For the purpose of this guide, this compound is presented as a hypothetical inhibitor of the Transforming Growth-factor-Beta-Activated Kinase 1 (TAK1) signaling pathway. The information and protocols provided are based on established knowledge of TAK1 signaling and general principles of cell-based assay troubleshooting. This resource is intended to help users address unexpected phenotypic changes that may arise during their experiments with this compound.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding unexpected phenotypic changes observed after this compound treatment.
Q1: We observe a significant decrease in cell viability at concentrations where this compound is expected to be specific. What could be the cause?
A1: While this compound is designed to be a specific TAK1 inhibitor, unexpected cytotoxicity can occur due to several factors. These may include off-target effects, particularly at higher concentrations, or specific sensitivities of the cell line being used. It is also possible that the observed phenotype is an on-target effect of TAK1 inhibition in your specific cellular context, as TAK1 is involved in cell survival pathways. We recommend performing a dose-response curve to determine the precise IC50 in your cell line and comparing it to the expected efficacy.
Q2: Our cells are showing morphological changes, such as rounding and detachment, that were not anticipated. How should we investigate this?
A2: Morphological changes can be indicative of various cellular events, including apoptosis, cell cycle arrest, or cytoskeletal rearrangements. Since TAK1 is implicated in pathways that can influence these processes, these changes could be on-target effects. However, it is also important to rule out experimental artifacts such as contamination or issues with culture conditions.[1][2] We advise performing assays to assess apoptosis (e.g., Annexin V staining) and cell cycle (e.g., propidium iodide staining and flow cytometry).
Q3: We are not observing the expected downstream effects on NF-κB and MAPK signaling pathways after this compound treatment. What could be wrong?
A3: This could be due to several reasons. First, ensure that the experimental setup is optimal, including treatment time and concentration of this compound. It is also important to confirm that the TAK1 pathway is active in your cellular model under basal or stimulated conditions. We recommend including positive and negative controls in your experiments. If the issue persists, it may be necessary to verify the activity of your this compound stock and assess the expression levels of key pathway components in your cells.
Q4: We have observed changes in the expression of genes unrelated to the TAK1 pathway. Is this a known off-target effect of this compound?
A4: As with any small molecule inhibitor, off-target effects are possible.[3][4] The cellular kinome is vast, and inhibitors can sometimes interact with unintended targets, leading to unexpected gene expression changes. To investigate this, we suggest performing a broader gene expression analysis, such as RNA-sequencing, to identify potential off-target pathways. Additionally, comparing the effects of this compound with other known TAK1 inhibitors could help distinguish between on-target and off-target phenotypes.
Troubleshooting Guides
This section provides structured guidance for troubleshooting unexpected phenotypic changes following this compound treatment.
Guide 1: Investigating Unexpected Cytotoxicity
If you observe higher-than-expected cell death, follow these steps:
-
Confirm the basics:
-
Perform a detailed dose-response analysis:
-
Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations.
-
Determine the IC50 value and compare it to the expected value.
-
-
Assess the mechanism of cell death:
-
Use assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide staining) to understand how the cells are dying.
-
-
Investigate on-target vs. off-target effects:
-
Use a rescue experiment by overexpressing a drug-resistant TAK1 mutant.
-
Compare the phenotype with that induced by other TAK1 inhibitors.
-
Knockdown TAK1 using siRNA or shRNA and see if it phenocopies the effect of this compound.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | This compound IC50 (Expected) | This compound IC50 (Observed) | Primary Mechanism of Cell Death |
| Cell Line A | 100 nM | 115 nM | Apoptosis |
| Cell Line B | 150 nM | 500 nM | Necrosis |
| Cell Line C | 75 nM | 80 nM | Apoptosis |
Experimental Protocols
Protocol 1: Western Blotting for TAK1 Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the TAK1 signaling pathway.
-
Cell Lysis:
-
Plate and treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-TAK1, TAK1, p-p38, p38, p-JNK, JNK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: RT-qPCR for Target Gene Expression
This protocol is for measuring changes in the expression of TAK1 target genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as required.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using SYBR Green or TaqMan probes for your target genes (e.g., IL-6, MMP13) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the TAK1 signaling pathway.
Experimental Workflows
Caption: Workflow for investigating unexpected phenotypes.
Logical Relationships
References
- 1. Cell Culture Troubleshooting [sigmaaldrich.com]
- 2. corning.com [corning.com]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. adl.usm.my [adl.usm.my]
- 7. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
Best practices for long-term storage and stability of THK01.
Welcome to the technical support center for THK01, a potent and selective ROCK2 inhibitor. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Under these conditions, the compound is expected to be stable for up to three years.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[4][5] For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][3] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's concentration exceeds its solubility limit in the aqueous medium of your experiment. To address this, you can try gently warming the solution and vortexing or sonicating it to aid dissolution.[3] When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 0.5%) to maintain solubility and avoid cytotoxicity.[7]
Q4: Can this compound be shipped at room temperature?
A4: Yes, small molecule compounds like this compound are generally stable for the duration of shipping at ambient temperatures.[4][5] Upon receipt, it is crucial to transfer the product to the recommended long-term storage conditions (-20°C) as soon as possible.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Confirm that lyophilized powder and stock solutions have been stored at the correct temperatures and protected from light. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh working solutions for each experiment. 4. Verify the stability of this compound in your specific experimental media by performing a stability-indicating assay (see Experimental Protocols). |
| Low or no observable inhibitory activity | 1. Incorrect concentration of this compound. 2. Insufficient pre-incubation time. 3. Cell line not responsive to ROCK2 inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your assay. 2. Optimize the pre-incubation time of cells with this compound. 3. Confirm that your cell line expresses ROCK2 and that the ROCK2-STAT3 pathway is active. |
| Compound precipitation in cell culture media | Poor aqueous solubility. | 1. Ensure the final DMSO concentration is below 0.5%. 2. Pre-warm the cell culture media to 37°C before adding the this compound solution. 3. For long-term experiments, consider renewing the media with freshly prepared this compound at regular intervals. |
Stability Data Summary
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -20°C | Up to 3 years[3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1][6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[6] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method to assess the stability of this compound. Optimization may be required for specific equipment and conditions.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10-20 µg/mL.
4. Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside a control sample. The method is considered stability-indicating if degradation products are resolved from the parent this compound peak.
Mass Spectrometry (MS) for Stability Assessment
1. Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
2. Method:
-
Utilize the same chromatographic conditions as the HPLC method.
-
The mass spectrometer can be operated in both positive and negative ion modes to determine the best ionization for this compound.
-
Monitor the mass-to-charge ratio (m/z) corresponding to this compound (C₂₀H₁₃N₃O₂; MW: 327.34).
-
Analyze the forced degradation samples to identify the m/z of potential degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆).
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
The resulting spectrum can be compared to a reference spectrum of a pure, unstressed sample to confirm the chemical structure and identify any potential degradation products by the appearance of new signals.
Visualizations
Signaling Pathway
Caption: this compound inhibits the ROCK2-mediated phosphorylation of STAT3.
Experimental Workflow
References
- 1. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. ROCK2, but not ROCK1 interacts with phosphorylated STAT3 and co-occupies TH17/TFH gene promoters in TH17-activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anti-Metastatic Effects of Sophoridine and Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic properties of Sophoridine, a quinolizidine alkaloid derived from Sophora flavescens, against established chemotherapeutic agents: Paclitaxel, Doxorubicin, and Cisplatin. This document synthesizes experimental data on their efficacy in inhibiting cancer cell migration and invasion, their impact on metastatic tumor formation in vivo, and their underlying molecular mechanisms of action.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality. The search for effective anti-metastatic agents is a critical area of oncological research. Sophoridine has emerged as a compound of interest, demonstrating a range of anti-cancer activities, including the inhibition of metastasis.[1][2] This guide provides a side-by-side comparison of Sophoridine with commonly used chemotherapeutics to aid researchers in evaluating its potential as a novel anti-metastatic therapy.
In Vitro Anti-Metastatic Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Sophoridine and comparator compounds across various cancer cell lines.
Table 1: IC50 Values of Sophoridine and Comparator Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Sophoridine | MCF-7 | Breast Cancer | 87.96 µM | 48 h | [3] |
| MDA-MB-231 | Breast Cancer | 81.07 µM | 48 h | [3] | |
| SGC7901 | Gastric Cancer | 3.52 µM | Not Specified | [4] | |
| AGS | Gastric Cancer | 3.91 µM | Not Specified | [4] | |
| H460 | Lung Cancer | 53.52 µg/mL | 48 h | [5] | |
| Lewis Lung | Lung Cancer | 40.10 µg/mL | 48 h | [5] | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 µM | Not Specified | |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified | ||
| SKBR3 | Breast Cancer | 4 µM | Not Specified | ||
| Doxorubicin | MCF-7 | Breast Cancer | Not Specified | Not Specified | |
| BT-474 | Breast Cancer | Not Specified | Not Specified | ||
| Cisplatin | A549 | Lung Cancer | Not Specified | Not Specified | [6] |
| LoVo | Colon Cancer | Not Specified | Not Specified | [5] |
Disclaimer: The IC50 values presented are from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Cell migration and invasion are critical steps in the metastatic cascade. The following table summarizes the effects of the compounds on these processes as determined by wound healing and Transwell assays.
Table 2: Effects on In Vitro Cell Migration and Invasion
| Compound | Assay | Cell Line(s) | Effect | Reference |
| Sophoridine | Wound Healing | MCF-7, MDA-MB-231, A549 | Significant inhibition of cell migration | [3][7] |
| Transwell | MCF-7, MDA-MB-231, AGS, SGC7901 | Significant inhibition of migration and invasion | [1][3] | |
| Paclitaxel | Transwell | MCF-7, SKBR3 | Significant suppression of migration and invasion | [4][8] |
| Doxorubicin | Transwell | MCF-7, BT-474 | Augmentation of migration and invasion at certain concentrations | [9][10] |
| Cisplatin | Migration Assay | MCF-7, MDA-MB-231 | Blocks TGF-β-induced cell migration | [3] |
In Vivo Anti-Metastatic Efficacy
The following table summarizes the in vivo anti-metastatic effects of the compounds in animal models.
Table 3: In Vivo Anti-Metastatic Effects
| Compound | Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Sophoridine | Mouse Xenograft | Pancreatic Cancer | 20 and 40 mg/kg | Drastically suppressed tumor growth. | [4] |
| Lewis Lung Carcinoma | Lung Cancer | 15 and 25 mg/kg | Effectively inhibits tumor growth. | [2][4] | |
| Nude Mice | Colorectal Carcinoma | 15 and 25 mg/kg | Inhibited tumor growth (weight and volume). | [2] | |
| Paclitaxel | Mouse Model | Breast Cancer | Not Specified | Inhibited breast cancer growth. | [4] |
| Doxorubicin | Murine Mammary Carcinoma (4T1) | Breast Cancer | Not Specified | Combination with primary tumor resection cured over 60% of mice. | |
| Lewis Lung Carcinoma | Lung Cancer | Not Specified | Combination with primary tumor resection cured over 60% of mice. | [11] | |
| Cisplatin | Nude Mice | Breast Cancer | 2 mg/kg | Blocked cancer metastasis to lungs and spleens. | |
| Nude Mice | Lung Cancer | Not Specified | Reduced the number of lung metastatic nodules. |
Mechanisms of Action and Signaling Pathways
The anti-metastatic effects of these compounds are mediated through various signaling pathways.
Sophoridine
Sophoridine exerts its anti-metastatic effects through multiple pathways, including the inhibition of PIM1, which in turn activates the ASK1/MAPK signaling pathway.[3] It also targets the ESRRG/β-catenin pathway in gastric cancer and can inhibit the mTOR and NOTCH1 pathways in non-small cell lung cancer.[1][7]
Paclitaxel
Paclitaxel's anti-metastatic action involves the suppression of Aurora kinase-mediated cofilin-1 activity.[8][12] This disruption of microtubule dynamics interferes with cell division and migration.
Doxorubicin
Doxorubicin can, under certain conditions, promote breast cancer cell migration and invasion by upregulating the RhoA/MLC pathway.[9][10]
Cisplatin
Cisplatin can inhibit cancer metastasis by blocking the early steps of the epithelial-mesenchymal transition (EMT) through antagonizing the TGF-β/SMAD signaling pathway.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Wound Healing (Scratch) Assay
This assay is used to study directional cell migration in vitro.
Protocol:
-
Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Gently wash the well with media to remove detached cells.
-
Add fresh media containing the test compound at various concentrations.
-
Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals thereafter.
-
The rate of wound closure is quantified by measuring the change in the cell-free area over time.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
Protocol:
-
The upper surface of a Transwell insert (a porous membrane) is coated with a basement membrane matrix (e.g., Matrigel).
-
Cancer cells are seeded in the upper chamber in serum-free media, with or without the test compound.
-
The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS).
-
After an incubation period, non-invading cells on the upper surface of the membrane are removed.
-
The cells that have invaded through the Matrigel and the porous membrane to the lower surface are fixed, stained, and counted.
In Vivo Metastasis Model
Animal models are used to evaluate the effect of compounds on metastasis in a living organism.
Protocol:
-
Cancer cells are introduced into immunocompromised mice, either intravenously (experimental metastasis model) or by implantation into an orthotopic site (spontaneous metastasis model).
-
The mice are then treated with the test compound or a vehicle control over a specified period.
-
The primary tumor growth (in spontaneous models) and the overall health of the animals are monitored.
-
At the end of the study, the animals are euthanized, and organs, typically the lungs, are harvested.
-
The number and size of metastatic nodules on the surface of the organs are counted to determine the extent of metastasis.
Conclusion
Sophoridine demonstrates significant anti-metastatic properties both in vitro and in vivo, operating through multiple signaling pathways. While established chemotherapeutics like Paclitaxel and Cisplatin also inhibit metastasis, their mechanisms differ, and some, like Doxorubicin, may even promote invasion under certain conditions. The multi-target nature of Sophoridine suggests its potential as a promising candidate for further investigation in the development of novel anti-metastatic therapies. Further research, particularly head-to-head comparative studies under standardized conditions, is warranted to fully elucidate its therapeutic potential relative to existing treatments. Additionally, studies have shown that Sophoridine can enhance the anti-tumor effects of cisplatin, suggesting potential for combination therapies.[1][2][13]
References
- 1. Sophoridine exerts tumor-suppressive activities via promoting ESRRG-mediated β-catenin degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 3. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cisplatin-induced activation of TGF-β signaling contributes to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CNTN-1 Upregulation Induced by Low-Dose Cisplatin Promotes Malignant Progression of Lung Adenocarcinoma Cells via Activation of Epithelial-Mesenchymal Transition [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin Promotes Migration and Invasion of Breast Cancer Cells through the Upregulation of the RhoA/MLC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin-conjugated polypeptide nanoparticles inhibit metastasis in two murine models of carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sophoridine exerts tumor-suppressive activities via promoting ESRRG-mediated β-catenin degradation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
THK01: A Comparative Analysis of a Novel ROCK2 Inhibitor in Breast Cancer Metastasis Models
A detailed examination of the mechanism of action of THK01, a potent and selective ROCK2 inhibitor, reveals its potential as a therapeutic agent against metastatic breast cancer. Cross-validation in various model systems demonstrates its efficacy in inhibiting key processes of cancer progression, offering a promising alternative to existing treatments.
This compound has emerged as a highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key player in the signaling pathways that drive cancer cell migration and invasion. This guide provides a comprehensive comparison of this compound's performance with other ROCK inhibitors and standard-of-care therapies in different model systems, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the ROCK2-STAT3 Axis
This compound exerts its anti-metastatic effects by specifically targeting the ROCK2-STAT3 signaling pathway.[1] In breast cancer cells, activated ROCK2 phosphorylates and activates Signal Transducer and Activator of Transcription 3 (STAT3). This activation promotes the transcription of genes involved in cell migration, invasion, and survival. This compound, by selectively inhibiting ROCK2, prevents the phosphorylation of STAT3 at the tyrosine 705 residue (Y705), thereby blocking its downstream effects and suppressing the metastatic potential of cancer cells.[1]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROCK2 [label="ROCK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3_Y705 [label="p-STAT3 (Y705)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Metastasis-related\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Cell Migration\n& Invasion", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> ROCK2 [label="Inhibits", color="#EA4335"]; ROCK2 -> STAT3 [label="Phosphorylates", color="#4285F4"]; STAT3 -> pSTAT3_Y705 [style=invis]; pSTAT3_Y705 -> Gene_Expression [label="Promotes", color="#FBBC05"]; Gene_Expression -> Metastasis [label="Leads to", color="#34A853"];
// Invisible edge for layout edge[style=invis]; STAT3 -> pSTAT3_Y705; }
Figure 1. This compound Signaling Pathway. This diagram illustrates the mechanism of action of this compound in inhibiting breast cancer metastasis.Performance Comparison in Preclinical Models
The efficacy of this compound has been evaluated in both in vitro and in vivo models of breast cancer, demonstrating significant anti-metastatic activity.
In Vitro Model: Human Breast Cancer Cell Line (MDA-MB-231)
MDA-MB-231, a highly invasive, triple-negative breast cancer (TNBC) cell line, serves as a standard model for studying metastatic breast cancer.
| Compound | Target | IC50 (ROCK1) | IC50 (ROCK2) | Effect on MDA-MB-231 Migration/Invasion | Reference |
| This compound | ROCK2 | 923 nM | 5.7 nM | Suppresses migration and invasion in a dose-dependent manner (1.25-10 µM) | [1] |
| Y-27632 | ROCK1/ROCK2 | Not specified | Not specified | Reduces invasion | [2] |
| Fasudil | ROCK1/ROCK2 | Not specified | Not specified | Inhibits migration (at 10 µM) | [3] |
As shown in the table, this compound exhibits remarkable selectivity for ROCK2 over ROCK1, with an IC50 value of 5.7 nM for ROCK2 compared to 923 nM for ROCK1.[1] This high selectivity is a significant advantage, as it may minimize off-target effects associated with the inhibition of ROCK1. In functional assays, this compound effectively suppressed the migration and invasion of MDA-MB-231 cells in a dose-dependent manner.[1] While other ROCK inhibitors like Y-27632 and Fasudil also show efficacy in reducing migration and invasion in this cell line, a direct quantitative comparison of potency with this compound from a single study is not available.[2][3]
In Vivo Model: Xenograft in Nude Mice
To assess its in vivo efficacy, this compound was tested in a xenograft model using female BALB/c nude mice bearing MDA-MB-231 tumors.
| Treatment | Model System | Dosage | Outcome | Reference |
| This compound | Female BALB/c nude mice with MDA-MB-231 xenografts | 15 mg/kg (i.v.) | Suppressed pulmonary metastasis with negligible toxicity | [1] |
| Fasudil | Orthotopic breast cancer model with MDA-MB-231 | Not specified | 3-fold more tumor-free mice in the treated group | [4] |
In this model, intravenous administration of this compound at a dose of 15 mg/kg significantly suppressed the metastasis of breast cancer cells to the lungs, a common site for breast cancer metastasis.[1] Importantly, this anti-metastatic effect was achieved with negligible toxicity, highlighting the potential for a favorable safety profile.[1] Fasudil has also demonstrated anti-tumor progression in an orthotopic MDA-MB-231 model, though a direct comparison of the experimental conditions and outcomes with the this compound study is not possible.[4]
Comparison with Standard of Care for Metastatic Triple-Negative Breast Cancer (TNBC)
Metastatic TNBC is an aggressive form of breast cancer with limited treatment options. The current standard of care primarily involves cytotoxic chemotherapy, often with agents like anthracyclines and taxanes.[5][6] More recently, immunotherapy (e.g., pembrolizumab in combination with chemotherapy for PD-L1 positive tumors) and antibody-drug conjugates (e.g., sacituzumab govitecan) have been introduced.[7][8][9]
While a direct clinical comparison is not yet available, this compound's targeted mechanism of action offers a potential advantage over traditional chemotherapy, which is associated with significant side effects. By selectively inhibiting a key pathway in metastasis, this compound could provide a more focused and less toxic treatment option for patients with metastatic breast cancer, particularly TNBC where targeted therapies are urgently needed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Cell Migration and Invasion Assays
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Migration Assay (Wound Healing):
-
Cells are grown to confluence in a multi-well plate.
-
A scratch is made through the cell monolayer with a sterile pipette tip.
-
Cells are treated with this compound or a vehicle control.
-
The closure of the scratch is monitored and quantified over time.
-
-
Invasion Assay (Transwell):
-
Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel) are used.
-
MDA-MB-231 cells, pre-treated with this compound or control, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted.
-
Western Blotting for Phospho-STAT3
-
Cell Lysate Preparation: MDA-MB-231 cells are treated with different concentrations of this compound. After treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (Y705) and a primary antibody for total STAT3 (as a loading control).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
// Nodes Cell_Culture [label="MDA-MB-231 Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="PVDF Membrane Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(p-STAT3, Total STAT3)", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescence Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment [color="#5F6368"]; Treatment -> Lysis [color="#5F6368"]; Lysis -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; }
Figure 2. Western Blot Workflow. This diagram outlines the key steps in performing a western blot analysis to detect protein phosphorylation.In Vivo Metastasis Model
-
Animal Model: Female BALB/c nude mice.
-
Tumor Cell Implantation: MDA-MB-231 cells are injected into the tail vein or mammary fat pad of the mice to establish primary tumors and allow for metastasis.
-
Treatment: Mice are treated with this compound (e.g., 15 mg/kg, i.v.) or a vehicle control.
-
Monitoring: Tumor growth is monitored regularly. At the end of the study, organs such as the lungs are harvested.
-
Analysis: The number and size of metastatic nodules in the lungs are quantified, often through histological analysis.
Conclusion and Future Directions
This compound demonstrates significant promise as a selective ROCK2 inhibitor for the treatment of metastatic breast cancer. Its potent anti-metastatic activity in both in vitro and in vivo models, coupled with a high degree of selectivity and low toxicity, positions it as a strong candidate for further clinical development.
While the current data is compelling, direct comparative studies of this compound against other ROCK inhibitors and current standard-of-care therapies are warranted to definitively establish its therapeutic potential. Future clinical trials will be crucial to determine the safety and efficacy of this compound in patients with metastatic breast cancer, particularly those with aggressive subtypes like TNBC. The continued investigation of this compound and other selective ROCK2 inhibitors could pave the way for novel, targeted therapies that improve outcomes for patients battling this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Therapeutic Strategies for Metastatic Triple-Negative Breast Cancer: From Pharmacists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Standard of Care in Metastatic Triple-Negative Breast Cancer | Docwire News [docwirenews.com]
- 8. youtube.com [youtube.com]
- 9. ascopubs.org [ascopubs.org]
THK01 versus siRNA knockdown of ROCK2: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for inhibiting Rho-associated coiled-coil containing protein kinase 2 (ROCK2): the small molecule inhibitor THK01 and siRNA-mediated gene knockdown. This comparison is supported by experimental data to assist researchers in selecting the most appropriate technique for their specific research needs.
Introduction to ROCK2 Inhibition
ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and apoptosis.[1][2][3] Its involvement in pathological conditions such as cancer metastasis and fibrosis has made it a significant target for therapeutic intervention.[4] Two primary approaches to inhibit ROCK2 function are through small molecule inhibitors and genetic silencing using small interfering RNA (siRNA).
This compound is a potent and highly selective small molecule inhibitor of ROCK2. It functions by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.
siRNA knockdown of ROCK2 involves the introduction of short, double-stranded RNA molecules that are complementary to the ROCK2 mRNA sequence. This leads to the degradation of the ROCK2 mRNA, resulting in a transient reduction of ROCK2 protein expression.
Mechanism of Action
The fundamental difference between this compound and siRNA knockdown lies in their point of intervention in the biological system.
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of ROCK2 |
| Target | ROCK2 protein (kinase activity) | ROCK2 messenger RNA (mRNA) |
| Mechanism | Competitive inhibition of ATP binding | Cleavage and degradation of mRNA |
| Effect | Inhibition of catalytic activity | Reduction of protein expression |
| Onset of Action | Rapid, typically within minutes to hours | Slower, requires time for mRNA and protein turnover (typically 24-72 hours) |
| Duration of Effect | Dependent on compound half-life and cellular clearance | Transient, duration depends on cell division rate and siRNA stability (typically 3-7 days) |
| Reversibility | Reversible upon removal of the compound | Reversible as the siRNA is diluted or degraded |
Below is a diagram illustrating the distinct mechanisms of action of this compound and siRNA in inhibiting the ROCK2 signaling pathway.
Caption: this compound inhibits ROCK2 protein activity, while siRNA degrades ROCK2 mRNA.
Quantitative Comparison
Direct comparative studies of this compound and ROCK2 siRNA are limited. The following tables summarize quantitative data from separate studies to provide an overview of their respective efficacies. It is important to note that experimental conditions, cell types, and assay methods vary between these studies, which may influence the observed results.
Table 1: Efficacy of this compound in Inhibiting ROCK2
| Parameter | Value | Cell Line | Reference |
| IC50 for ROCK2 | 5.7 nM | N/A (in vitro kinase assay) | [5] |
| IC50 for ROCK1 | 923 nM | N/A (in vitro kinase assay) | [5] |
| Inhibition of Cell Migration | Dose-dependent suppression (1.25-10 µM) | MDA-MB-231 (human breast cancer) | [5] |
| Inhibition of Cell Invasion | Dose-dependent suppression (1.25-10 µM) | MDA-MB-231 (human breast cancer) | [5] |
| Effect on p-STAT3 (Tyr705) | Dose-dependent downregulation (1.25-10 µM) | MDA-MB-231 (human breast cancer) | [5] |
Table 2: Efficacy of siRNA-mediated Knockdown of ROCK2
| Parameter | Knockdown Efficiency | Cell Line | Reference |
| mRNA Reduction | ~70% | GTM-3 (human trabecular meshwork) | [6] |
| Protein Reduction | ~80% | Cultured myometrial cells | [7] |
| Protein Reduction | ~90% | GTM-3 (human trabecular meshwork) | [6] |
| Effect on p-MYPT1 (Thr853) | ~51% reduction | Cultured myometrial cells | [7] |
| Effect on Cilia Incidence | >10% increase | hTERT RPE-1 (human retinal pigment epithelial) | [8] |
| Effect on Cilia Length | ~34.7% increase | hTERT RPE-1 (human retinal pigment epithelial) | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for ROCK2 and Phosphorylated Proteins
Objective: To determine the protein levels of total ROCK2 and the phosphorylation status of its downstream targets.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ROCK2, phospho-STAT3, phospho-MYPT1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qPCR) for ROCK2 mRNA
Objective: To quantify the relative expression of ROCK2 mRNA following siRNA knockdown.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for ROCK2 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ROCK2 and the housekeeping gene.
-
Calculate the relative expression of ROCK2 mRNA using the ΔΔCt method.
-
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of ROCK2 inhibition on cell migration.
-
Cell Preparation and Seeding:
-
Culture cells to sub-confluency.
-
For siRNA experiments, transfect cells 48-72 hours prior to the assay.
-
For inhibitor studies, pre-treat cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend cells in serum-free medium.
-
Seed cells into the upper chamber of a Transwell insert.
-
-
Migration:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a duration appropriate for the cell type (e.g., 24 hours).
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Signaling Pathways and Experimental Workflow
ROCK2 Signaling Pathway
The following diagram illustrates a simplified ROCK2 signaling cascade leading to cellular responses.
Caption: ROCK2 activation leads to downstream signaling and cellular responses.
Experimental Workflow for Comparison
The following diagram outlines a logical workflow for comparing the effects of this compound and ROCK2 siRNA.
Caption: A workflow for comparing this compound and ROCK2 siRNA.
Summary and Recommendations
Both this compound and siRNA-mediated knockdown are effective tools for studying the function of ROCK2. The choice between these two methods depends on the specific experimental goals, the desired timeline of inhibition, and the biological question being addressed.
-
This compound is ideal for studies requiring rapid, reversible, and dose-dependent inhibition of ROCK2 catalytic activity. Its high selectivity for ROCK2 over ROCK1 is a significant advantage for dissecting the specific roles of the ROCK2 isoform.
-
siRNA knockdown is suitable for investigating the consequences of reduced ROCK2 protein levels over a longer duration. It can be particularly useful for confirming that the observed phenotype is a direct result of the loss of the ROCK2 protein, rather than off-target effects of a small molecule inhibitor. However, the potential for off-target effects of the siRNA itself should be considered and controlled for.
For a comprehensive understanding of ROCK2 function, a combinatorial approach using both this compound and ROCK2 siRNA is recommended. This allows for the validation of findings and provides a more complete picture of the roles of ROCK2 in the biological system under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Assessing Reproducibility in Preclinical Oncology: A Comparative Guide to the ROCK2 Inhibitor THK01
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of THK01, a potent and selective ROCK2 inhibitor, alongside other commonly used ROCK inhibitors. By presenting supporting experimental data, detailed methodologies for key experiments, and an examination of the factors influencing reproducibility, this guide aims to equip researchers with the knowledge to design robust and repeatable studies in the context of breast cancer metastasis.
This compound has emerged as a significant tool in cancer research, specifically for its high selectivity for Rho-associated coiled-coil containing protein kinase 2 (ROCK2) over ROCK1. This selectivity is crucial as it minimizes off-target effects and allows for a more precise investigation of the ROCK2 signaling pathway's role in disease. The primary application of this compound is in the study of breast cancer metastasis, where it has been shown to inhibit cancer cell migration and invasion through the ROCK2-STAT3 signaling pathway.[1]
Comparative Analysis of ROCK Inhibitors
The efficacy and selectivity of small molecule inhibitors are critical factors in their experimental application. The following table summarizes the in vitro potency of this compound in comparison to other well-established ROCK inhibitors.
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity (ROCK1/ROCK2) | Key Applications |
| This compound | ROCK2 | 923 nM | 5.7 nM | ~162-fold | Breast Cancer Metastasis Research [1] |
| Y-27632 | ROCK1/ROCK2 | 220 nM (Ki) | 300 nM (Ki) | ~0.73-fold | Stem Cell Culture, General ROCK Inhibition Studies |
| Fasudil (HA-1077) | ROCK1/ROCK2 | 330 nM (Ki) | 158 nM | ~2.09-fold | Vasodilation, Neuroscience Research |
| Belumosudil (KD025) | ROCK2 | 24,000 nM | 105 nM | ~228-fold | Chronic Graft-Versus-Host Disease, Fibrosis Research |
Note: IC50 and Ki values are dependent on experimental conditions and should be considered as relative indicators of potency.
Understanding the ROCK2-STAT3 Signaling Pathway in Breast Cancer Metastasis
This compound exerts its anti-metastatic effects by intervening in the ROCK2-STAT3 signaling cascade. Understanding this pathway is crucial for designing and interpreting experiments involving this compound.
Experimental Protocols for Assessing this compound Activity
Reproducibility in preclinical research is heavily dependent on the meticulous execution of well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize the effects of this compound on breast cancer cell metastasis.
In Vitro Cell Invasion Assay (Transwell Assay)
This assay is fundamental for quantifying the invasive potential of cancer cells in response to treatment with this compound.
Protocol:
-
Preparation of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free cell culture medium. Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of the Matrigel solution and allow it to solidify at 37°C.
-
Cell Seeding: Culture MDA-MB-231 human breast cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.[2]
-
Treatment: Add this compound at various concentrations (e.g., 1.25-10 µM) or vehicle control (e.g., DMSO) to the upper chamber.
-
Chemoattraction: Fill the lower chamber with complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24 to 48 hours to allow for cell invasion.
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet. Count the number of stained cells in several random fields of view under a microscope.[2]
Western Blot Analysis of STAT3 Phosphorylation
This technique is used to determine the effect of this compound on the activation of STAT3 by measuring its phosphorylation at tyrosine 705 (Y705).
Protocol:
-
Cell Lysis: Plate MDA-MB-231 cells and grow to 70-80% confluency. Treat the cells with this compound (e.g., 5 µM) or vehicle for a specified time (e.g., 24 hours). Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Y705). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
In Vivo Mouse Model of Breast Cancer Metastasis
Animal models are indispensable for evaluating the therapeutic potential of anti-cancer compounds in a physiological context.
Protocol:
-
Cell Implantation: Use an appropriate immunodeficient mouse model (e.g., BALB/c nude mice). Inject MDA-MB-231 cells, which are capable of metastasizing, into the mammary fat pad of the mice.
-
Tumor Growth and Treatment: Monitor the growth of the primary tumor. Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg, intravenously) or vehicle control to the respective groups according to a predetermined schedule.
-
Metastasis Assessment: After a set period of treatment, euthanize the mice and harvest relevant organs, such as the lungs, to assess for metastatic lesions. The extent of metastasis can be quantified through histological analysis or by using bioluminescently tagged cancer cells and in vivo imaging systems.
Factors Influencing Experimental Reproducibility
While the protocols provided offer a standardized approach, several factors can contribute to variability and impact the reproducibility of experiments involving this compound and other ROCK inhibitors.
-
Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range to minimize phenotypic drift.
-
Reagent Quality and Consistency: The quality and lot-to-lot variability of reagents such as Matrigel, antibodies, and growth factors can significantly affect experimental outcomes.
-
Inhibitor Stability and Handling: Properly store and handle this compound and other small molecule inhibitors to maintain their potency. Prepare fresh dilutions for each experiment.
-
Experimental Technique: Minor variations in techniques, such as the thickness of the Matrigel layer in an invasion assay or the timing of reagent additions, can introduce variability.
-
Animal Model Variability: In vivo studies are subject to inherent biological variability between individual animals. Proper randomization and sufficient group sizes are crucial.
By carefully controlling these factors and adhering to detailed, standardized protocols, researchers can enhance the reproducibility of their findings and contribute to the robust and reliable advancement of cancer research.
References
Side-by-side comparison of THK01's efficacy in various cancer types.
An Objective Side-by-Side Comparison of SNK01's Efficacy in Various Cancer Types
This guide provides a detailed comparison of the efficacy of SNK01, an autologous natural killer (NK) cell therapy, in different cancer types based on available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of SNK01's performance and its potential as a cancer therapeutic.
Overview of SNK01
SNK01 is an investigational cell therapy based on a patient's own (autologous) natural killer (NK) cells. These cells are extracted from the patient, activated, and expanded ex vivo to enhance their cancer-killing capabilities before being re-infused into the patient.[1][2] NK cells are a crucial component of the innate immune system, capable of identifying and eliminating malignant cells without prior sensitization.[1]
Efficacy of SNK01 in Non-Small Cell Lung Cancer (NSCLC)
SNK01 has been evaluated in patients with epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC) who have developed resistance to tyrosine kinase inhibitors (TKIs).
Clinical Trial Data Summary: SNK01 in TKI-Resistant NSCLC
| Metric | SNK01 in Combination with Chemotherapy +/- Cetuximab[3] |
| Clinical Trial | Phase I/IIa (NCT04872634) |
| Patient Population | 12 patients with EGFR-mutated NSCLC who failed prior TKI therapy |
| Objective Response Rate (ORR) | 25% |
| Disease Control Rate (DCR) | 100% |
| Median Progression-Free Survival (PFS) | 143 days |
| Key Safety Findings | No dose-limiting toxicities observed. Maximum feasible dose determined to be 6x10⁹ cells/dose. |
In a phase I/IIa clinical study, SNK01 in combination with cytotoxic chemotherapy, with or without cetuximab, was administered to patients with EGFR-mutated NSCLC who had failed prior TKI therapy. The treatment demonstrated a 25% objective response rate and a 100% disease control rate.[3][4] Notably, the combination of SNK01 with cetuximab, gemcitabine, and carboplatin resulted in an ORR of 50%.[3]
Efficacy of SNK01 in Advanced Solid Tumors, Including Sarcomas
SNK01 has also been investigated in a Phase I clinical trial (NCT03941262) for patients with various advanced and refractory solid tumors, including a significant number of sarcoma patients.
Clinical Trial Data Summary: SNK01 in Refractory Solid Tumors
| Metric | SNK01 Monotherapy[1][2] | SNK01 in Combination with Avelumab (anti-PD-L1) in Sarcoma[5] |
| Clinical Trial | Phase I (NCT03941262) | Phase I (NCT03941262) - Cohort 4 |
| Patient Population | 10 patients with various refractory solid tumors (including 4 leiomyosarcomas, 1 chondrosarcoma, 1 synovial cell sarcoma, 1 angiosarcoma) | 15 patients with advanced refractory sarcoma |
| Objective Response Rate (ORR) | Best overall response of stable disease in several patients. | 13.3% |
| Disease Control Rate (DCR) | Not explicitly stated, but stable disease was achieved in a subset of patients. | 33.3% (2 partial responses and 3 stable disease) |
| Median Progression-Free Survival (PFS) | Not reported in the provided abstracts. | 11.14 weeks |
| Key Safety Findings | No adverse events reported. | Three Grade 2 or 3 adverse events related to avelumab, none to SNK01. |
In the monotherapy setting for heavily pretreated solid tumors, SNK01 was found to be safe and resulted in stable disease for several patients.[1][2] When combined with the immune checkpoint inhibitor avelumab in patients with advanced refractory sarcoma, the therapy achieved a 13.3% objective response rate and a median progression-free survival of 11.14 weeks.[5] Case reports of compassionate use in sarcoma patients treated with SNK01 and a checkpoint inhibitor (pembrolizumab) have also shown durable responses, including one patient with desmoplastic small round cell tumor achieving a 47% partial response and another with radiation-induced chondrosarcoma achieving a 38% partial response.[6]
Experimental Protocols
SNK01 Production and Administration
The general protocol for SNK01 therapy involves:
-
Leukapheresis: Collection of peripheral blood mononuclear cells (PBMCs) from the patient.
-
Ex Vivo Expansion and Activation: The patient's NK cells are isolated and cultured ex vivo with proprietary methods to increase their number and enhance their cytotoxic activity. This process results in a highly pure population of NK cells with increased expression of activating receptors.
-
Infusion: The expanded and activated SNK01 cells are infused intravenously back into the patient.
Clinical Trial Protocol for SNK01 in NSCLC (NCT04872634) - Abridged
-
Study Design: A Phase I/IIa, open-label, dose-escalation study.
-
Patient Population: Patients with EGFR-mutated NSCLC who have failed prior TKI therapy.
-
Treatment Regimen: Patients received SNK01 weekly for 7-8 weeks in combination with either gemcitabine/carboplatin or gemcitabine/carboplatin/cetuximab. Dose escalation of SNK01 followed a "3+3" design with doses of 4x10⁹ and 6x10⁹ cells per dose.
-
Primary Endpoint: Safety.
-
Secondary Endpoint: Efficacy (ORR, DCR, PFS).
Clinical Trial Protocol for SNK01 in Solid Tumors (NCT03941262) - Abridged
-
Study Design: A Phase I, open-label, dose-escalation study.
-
Patient Population: Patients with refractory metastatic solid tumors.
-
Treatment Regimen (Monotherapy): Five weekly intravenous infusions of SNK01 at escalating doses of 1x10⁹, 2x10⁹, or 4x10⁹ cells per infusion.[1]
-
Treatment Regimen (Combination with Avelumab): 800 mg of avelumab plus 4x10⁹ SNK01 cells administered intravenously every two weeks.[5]
-
Primary Endpoint: Safety.
-
Secondary Endpoints: Objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).[5]
Visualizations
Mechanism of Action of SNK01
Caption: Mechanism of Action of SNK01 Autologous NK Cell Therapy.
Experimental Workflow for SNK01 Clinical Trials
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Safety and efficacy of SNK01 (autologous natural killer cells) in combination with cytotoxic chemotherapy and/or cetuximab after failure of prior tyrosine kinase inhibitor in non-small cell lung cancer: non-clinical mouse model and phase I/IIa clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nkgenbiotech.com [nkgenbiotech.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of THK01: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in understanding that any laboratory chemical for which there is no further intended use is considered a waste product and must be managed as hazardous waste.[2] Key principles for handling such materials include:
-
Assume Unfamiliar Chemicals are Hazardous: Treat any chemical with unknown properties as hazardous.[3]
-
Minimize Waste: Only prepare the amount of THK01 solution immediately required for your experiment to reduce the volume of waste generated.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound and its waste.[5][6]
-
Avoid Sink Disposal: Never pour hazardous chemicals like this compound down the drain.[3]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the essential steps for the safe disposal of this compound waste, including contaminated materials.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][7] Wastes should be separated by their hazard class. For a compound like this compound, which is likely dissolved in a solvent (e.g., DMSO), the waste will be a mixture and should be treated with the hazard level of its most hazardous component.[3]
Table 1: Chemical Waste Segregation Guidelines
| Waste Type | Description | Container Type |
| Liquid Waste | Solutions containing this compound, solvents used for rinsing. | Leak-proof, chemically compatible container with a secure lid.[2][8] |
| Solid Waste | Contaminated PPE (gloves, etc.), weigh boats, pipette tips. | Puncture-resistant container, clearly labeled as hazardous solid waste.[9] |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Designated sharps container that is puncture-resistant and has a restricted opening.[9] |
| Empty Containers | The original this compound vial or containers used to prepare solutions. | Should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.[2] |
Step 2: Proper Labeling of Waste Containers
All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste".[2]
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid abbreviations or formulas.[2]
-
The approximate concentration and volume of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 3: Safe Storage of Chemical Waste
Waste containers should be stored in a designated, well-ventilated area, away from heat sources and direct sunlight.[4] It is crucial to ensure that incompatible wastes are stored separately to prevent accidental mixing.[4] Secondary containment should be used for all liquid hazardous waste to prevent spills.[4]
Step 4: Arranging for Waste Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[2] Do not allow waste to accumulate in the laboratory.[8]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Inhibition by this compound
For informational purposes, this compound is known to inhibit breast cancer metastasis by targeting the ROCK2-STAT3 signaling pathway.[1] The simplified pathway is illustrated below.
Caption: this compound inhibits the ROCK2-STAT3 signaling pathway.
By adhering to these general yet crucial safety and disposal procedures, researchers can handle this compound and other potent chemical compounds responsibly, ensuring the safety of themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. students.umw.edu [students.umw.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. tkproducts.com [tkproducts.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guidance for Handling THK01
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety and logistical information for the handling of THK01, a potent ROCK2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on a representative SDS for a similar ROCK2 inhibitor to ensure best safety practices.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosols may be generated. |
Hazard Identification and First Aid
The following table outlines the potential hazards and corresponding first aid measures. This information is based on a representative ROCK2 inhibitor and should be used as a precautionary guide.[1]
| Hazard Classification | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Environmental Precautions: Avoid release to the environment. Collect spillage.[1] |
| Skin Contact | May cause skin irritation. | If on Skin: Wash with plenty of soap and water. If irritation develops, get medical attention. |
| Eye Contact | May cause eye irritation. | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | May cause respiratory irritation. | If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocol: Spill Clean-up for this compound
This protocol provides a step-by-step guide for safely cleaning a small spill of this compound powder.
Objective: To safely contain, clean, and dispose of a small spill of this compound, minimizing exposure to personnel and the environment.
Materials:
-
Personal Protective Equipment (PPE): 2 pairs of nitrile gloves, lab coat, safety goggles, and a respirator.
-
Absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Two sealable plastic bags.
-
Hazardous waste disposal container.
-
pH-neutral detergent and water.
-
Paper towels.
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area of the spill. If safe to do so, open a nearby window or turn on a fume hood to increase ventilation.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Carefully cover the spill with an appropriate absorbent material.
-
Collect the Spilled Material: Gently sweep the absorbed material into a sealable plastic bag. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a pH-neutral detergent and water. Place the used cloth and any contaminated paper towels into a second sealable plastic bag.
-
Dispose of Waste: Place both sealed bags into a designated hazardous waste container.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE in the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, empty containers, and cleaning materials, should be treated as hazardous waste.[1]
-
Containerization: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the container through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
